2-Chloro-3-(1H-pyrazol-4-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPOCZTERAPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-3-(1H-pyrazol-4-yl)pyridine CAS 1563529-57-6 properties
CAS: 1563529-57-6 | Molecular Formula: C
Executive Summary & Structural Logic
In the architecture of modern drug discovery, 2-Chloro-3-(1H-pyrazol-4-yl)pyridine serves as a high-value "privileged scaffold." Its utility stems from the orthogonal reactivity of its two primary functional handles: the electrophilic chlorine at the pyridine C2 position and the nucleophilic nitrogen on the pyrazole ring.
From a medicinal chemistry perspective, this scaffold is a bioisostere for several kinase inhibitor cores (e.g., the ATP-binding hinge region). The pyridine nitrogen and the pyrazole NH provide critical hydrogen bond acceptor/donor motifs, while the C2-chlorine allows for late-stage diversification via Nucleophilic Aromatic Substitution (
Physicochemical Profile
| Property | Value | Note |
| Molecular Weight | 179.61 g/mol | Ideal for fragment-based drug design (FBDD). |
| LogP (Calc) | ~1.7 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for hinge binding in kinases. |
| H-Bond Acceptors | 2 (Pyridine N, Pyrazole N) | |
| Physical State | Solid (Off-white to pale yellow) | |
| SMILES | Clc1ncccc1-c2c[nH]nc2 |
Synthetic Methodology
Senior Scientist Note: The synthesis of this compound typically relies on a Suzuki-Miyaura cross-coupling. The critical challenge here is regioselectivity and chemoselectivity . We must couple the pyrazole boronate to the pyridine ring without hydrolyzing the labile C2-chlorine atom.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Couple 3-bromo-2-chloropyridine with (1H-pyrazol-4-yl)boronic acid pinacol ester.
Reagents & Stoichiometry[3]
-
Substrate A: 3-Bromo-2-chloropyridine (1.0 equiv)
-
Substrate B: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (1.1 equiv) (Note: Using the Boc-protected pyrazole prevents catalyst poisoning by the free NH).
-
Catalyst: Pd(dppf)Cl
·CH Cl (0.05 equiv) -
Base: K
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration relative to Substrate A)
Step-by-Step Workflow
-
Degassing: Charge a reaction vessel with Substrate A, Substrate B, and 1,4-Dioxane. Sparge with nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.
-
Catalyst Addition: Add Pd(dppf)Cl
and the aqueous K CO . Seal the vessel immediately. -
Thermal Activation: Heat the mixture to 85°C for 4–6 hours.
-
Validation: Monitor via LC-MS. Look for the disappearance of the bromide (M+2 pattern of Br) and appearance of the coupled product (M+H = 280 for Boc-protected intermediate).
-
-
Deprotection (In-situ): Once coupling is complete, treat the crude mixture with 4M HCl in dioxane (or TFA/DCM) to remove the Boc group if it doesn't cleave spontaneously during workup.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). The product is polar due to the free pyrazole.
Visualization: Synthetic Pathway
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Synthetic workflow for the generation of the target scaffold via Suzuki coupling.
Reactivity & Applications in Drug Design
This molecule is rarely the final drug; it is a branching point . The chemical stability of the pyridine ring allows for harsh conditions to be applied to the pyrazole, while the lability of the chlorine allows for subsequent functionalization.
The "Reactivity Map"
-
Path A: Pyrazole N-Alkylation. The pyrazole NH is acidic (pKa ~14). Treatment with mild bases (Cs
CO ) and alkyl halides allows for the introduction of solubilizing tails or targeting motifs. -
Path B:
Displacement. The chlorine at C2 is activated by the electron-deficient pyridine nitrogen. It can be displaced by amines, alkoxides, or thiols. This is the primary route to 2-aminopyridine kinase inhibitors . -
Path C: Suzuki/Stille Coupling at C2. The chlorine can also serve as a handle for a second metal-catalyzed coupling, creating bi-aryl or tri-aryl systems common in GPCR ligands.
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional handles of the scaffold.
Handling & Safety (E-E-A-T)
Warning: This compound contains a chloropyridine moiety, which can be a skin sensitizer and irritant.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free pyrazole NH can be susceptible to oxidation over long periods if exposed to air.
-
Hazards:
-
Disposal: As a halogenated heterocycle, it must be disposed of via high-temperature incineration to prevent the formation of persistent environmental toxins.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67170102 (Related Structure). Retrieved from (Used for physicochemical property estimation).
-
BldPharm. Product Datasheet: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine.[2] Retrieved from
- Vertex AI Search.Synthesis of Pyrazolo[4,3-b]pyridines and Related Scaffolds.
-
SelleckChem. Safety Data Sheet for Pyridine-Pyrazole Intermediates. Retrieved from (General safety protocols for class).
Sources
- 1. 2-chloro-3-(1H-pyrazol-4-yl)pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. 1563529-57-6|2-Chloro-3-(1H-pyrazol-4-yl)pyridine|BLD Pharm [bldpharm.com]
- 3. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucalgon.com [nucalgon.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
Pyrazolyl-Pyridine Scaffold: A Technical Guide for Medicinal Chemistry
Executive Summary
The pyrazolyl-pyridine scaffold represents a "privileged structure" in modern drug discovery, characterized by its ability to bind diverse biological targets with high affinity and selectivity.[1] This bi-heteroaromatic system combines the electron-rich, hydrogen-bond-donating capacity of pyrazole with the electron-deficient, hydrogen-bond-accepting nature of pyridine.[2]
This guide analyzes the scaffold's utility, focusing on its dominance in kinase inhibition (targeting the ATP hinge region), its synthetic modularity, and its physicochemical adaptability.[1][2] We examine clinical successes like Asciminib and Selpercatinib , dissect Structure-Activity Relationships (SAR), and provide validated synthetic protocols.[1][2]
Structural & Electronic Properties
The pyrazolyl-pyridine core offers a unique electrostatic landscape that facilitates multipoint interactions with protein active sites.
Physicochemical Attributes[1][3][4][5][6][7][8]
-
Hydrogen Bonding: The scaffold acts as a donor-acceptor (D-A) motif.
-
Pi-Stacking: The biaryl twist (typically 20–40° dihedral angle) allows the molecule to adopt conformations that fit into hydrophobic pockets while maintaining pi-pi T-stacking or parallel stacking capabilities with aromatic residues (e.g., Phenylalanine, Tyrosine).[2]
-
Metal Chelation: The N-N bidentate arrangement (in specific isomers like 2-(1H-pyrazol-3-yl)pyridine) creates a "pocket" for coordinating metal ions (Zn²⁺, Mg²⁺), relevant in metalloenzyme inhibitors.[2]
Scaffold Variations & Numbering
The connectivity between the two rings defines the scaffold's geometry and vector presentation.
-
3-(2-Pyridyl)pyrazole: Common in bidentate ligands.[2]
-
4-(3-Pyridyl)pyrazole: Linear geometry, often used to span deep binding pockets.[2]
Figure 1: Core physicochemical properties driving biological interaction.[2]
Medicinal Chemistry Landscape[1][9]
Clinical Impact
The scaffold is ubiquitous in FDA-approved oncology drugs, particularly those targeting tyrosine kinases.[1][2]
| Drug Name | Target | Indication | Scaffold Role |
| Asciminib | BCR-ABL1 | CML (Philadelphia+) | Allosteric binder; Pyrazole-pyridine enables specific myristoyl pocket binding.[2] |
| Selpercatinib | RET | NSCLC, Thyroid Cancer | Pyrazolo-pyridine hybrid; Hinge binder.[1][2][4] |
| Crizotinib | ALK/ROS1 | NSCLC | Pyrazole acts as hinge binder (related scaffold). |
| Tracazolate | GABA-A | Anxiolytic (Investigational) | Modulates chloride channel opening via allosteric site. |
| Vericiguat | sGC | Heart Failure | Fused pyrazole-pyridine stimulates soluble Guanylate Cyclase.[4] |
Structure-Activity Relationship (SAR) Deep Dive: Kinase Inhibitors
In kinase inhibitors, the pyrazolyl-pyridine motif often functions as the ATP-mimetic hinge binder .[2]
-
The Hinge Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the pyrazole NH (or adjacent amine) donates a hydrogen bond to the backbone carbonyl.
-
Selectivity Vectors:
-
Gatekeeper Pocket: Substituents on the pyrazole C3/C4 positions can be sized to discriminate between small (Thr, Ala) and large (Met, Phe) gatekeeper residues.[1][2]
-
Solvent Front: Substituents on the pyridine ring (often solubilizing groups like piperazines) extend towards the solvent front to improve ADME properties.
-
Synthetic Architectures
Synthesis is generally approached via two main strategies: De Novo Cyclization (building the ring) or Modular Coupling (connecting pre-formed rings).
Method A: Modular Cross-Coupling (Suzuki-Miyaura)
This is the preferred method for late-stage diversification in drug discovery, allowing rapid library generation.[2]
-
Mechanism: Pd-catalyzed coupling of a pyridyl boronic acid/ester with a halopyrazole (or vice versa).
-
Advantages: High functional group tolerance; commercially available building blocks.[1]
-
Challenge: Regioselectivity in N-unsubstituted pyrazoles (protection often required).
Method B: De Novo Condensation (Claisen-Schmidt / Cyclization)
Used when specific substitution patterns are difficult to access via coupling or for large-scale manufacturing.[2]
-
Mechanism: Condensation of acetylpyridine with an aldehyde (Claisen-Schmidt) to form a chalcone, followed by cyclization with hydrazine.[2]
Figure 2: Primary synthetic workflows for scaffold construction.
Experimental Protocols
Protocol: Suzuki Coupling for 4-(1H-pyrazol-4-yl)pyridine
A robust, self-validating protocol for connecting the two rings.[2]
Reagents:
-
4-Bromopyridine hydrochloride (1.0 eq)[2]
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (1.1 eq) (Boc-protected to prevent catalyst poisoning)[2]
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]
Procedure:
-
Degassing: Charge a reaction vial with 4-bromopyridine, the pyrazole boronate, and K₂CO₃. Add solvents.[1][5] Sparge with Nitrogen or Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).
-
Catalyst Addition: Add Pd(dppf)Cl₂ quickly and seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of bromide and appearance of the coupled product (M+H).
-
Deprotection (In Situ): The Boc group is often thermally unstable under basic aqueous conditions, but if it remains, treat the crude organic extract with TFA/DCM (1:[1][2]1) at RT for 1 hour.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Validation Criteria:
-
LC-MS: Single peak with expected Mass.
-
1H NMR: Characteristic pyridine doublets (approx 8.5 ppm and 7.5 ppm) and pyrazole singlet/doublets.
Protocol: Kinase Inhibition Assay (Generic)
Validating the scaffold's biological activity.
System: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.[2] Procedure:
-
Titration: Prepare 3-fold serial dilutions of the pyrazolyl-pyridine compound in DMSO (10 points).
-
Incubation: Incubate compound with Kinase (e.g., p38 MAPK) and substrate in assay buffer for 1 hour.
-
ATP Addition: Add ATP (at Km concentration) to initiate phosphorylation.
-
Detection: Add detection reagent (antibody/tracer). Read fluorescence/luminescence.
-
Data Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.
Future Outlook: C-H Functionalization
The next frontier for this scaffold involves C-H activation .[1] Rather than relying on pre-functionalized halides, direct C-H arylation of the pyridine ring using the pyrazole as a directing group is becoming a powerful tool for late-stage functionalization, allowing for "magic methyl" scans and rapid analoging without de novo synthesis.[1][2]
References
-
Asciminib (Scemblix) Approval: FDA.[4] (2021).[4][6] FDA approves asciminib for Philadelphia chromosome-positive chronic myeloid leukemia.[4] Source:
-
Selpercatinib Mechanism: Drilon, A., et al. (2020).[1][2][4] Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine. Source:
-
Kinase Inhibitor Scaffolds: Roskoski, R. (2019).[1] Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research. Source:
-
Pyrazolyl-Pyridine Synthesis: Kotha, S., et al. (2021).[1][2] Recent advances in the synthesis of pyrazoles: A review. Tetrahedron. Source:
-
JNK3 Inhibitor SAR: Probst, G. D., et al. (2011).[1][2] Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Source:
-
Vericiguat Approval: FDA. (2021).[4][6] FDA approves vericiguat for chronic heart failure.[1][6] Source:
Sources
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Scaffold Analysis: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine vs. Pyrimidine Analogs in Kinase Drug Discovery
[1]
Executive Summary: The Privileged Hinge-Binder
In the high-stakes arena of kinase inhibitor discovery, the 3-(1H-pyrazol-4-yl)pyridine and its pyrimidine analog represent two of the most versatile "privileged structures."[1] These scaffolds function primarily as hinge-binding motifs , where the pyrazole moiety forms critical hydrogen bonds with the kinase ATP-binding pocket (specifically the gatekeeper and hinge residues).[1]
The specific derivative 2-Chloro-3-(1H-pyrazol-4-yl)pyridine acts as a linchpin intermediate.[1] The C2-chlorine atom serves as a reactive handle for late-stage diversification via Nucleophilic Aromatic Substitution (
This guide dissects the bioactivity, synthetic utility, and physicochemical trade-offs between the Pyridine (1-nitrogen) and Pyrimidine (1,3-dinitrogen) cores, providing a roadmap for medicinal chemists navigating scaffold hopping strategies.
Chemical Architectonics: Pyridine vs. Pyrimidine Core
The choice between a pyridine and pyrimidine core is rarely arbitrary; it dictates the electronic landscape, metabolic stability, and solubility profile of the final inhibitor.
Electronic Distribution & Reactivity
-
Pyridine Core: Moderately electron-deficient.[1] The C2-position is activated for
, but often requires elevated temperatures or strong nucleophiles. -
Pyrimidine Core: Highly electron-deficient due to two nitrogen atoms.[1] The C2 and C4 positions are significantly more reactive toward nucleophiles. This allows for milder reaction conditions but can introduce metabolic liabilities (e.g., susceptibility to nucleophilic attack by glutathione).
Physicochemical Properties (The "Nitrogen Scan")
| Feature | Pyridine Core | Pyrimidine Core | Impact on Drug Design |
| LogP (Lipophilicity) | Higher | Lower | Pyrimidines improve aqueous solubility, critical for oral bioavailability.[1] |
| pKa (Basicity) | ~5.2 | ~1.3 | Pyridine nitrogen can accept H-bonds; Pyrimidine nitrogens are less basic but affect water networks.[1] |
| Metabolic Stability | High (generally) | Variable | Pyrimidines are prone to oxidative metabolism at C5 if unsubstituted. |
| H-Bonding | 1 Acceptor | 2 Acceptors | Pyrimidine offers an additional vector for water-mediated H-bonds in the solvent front.[1] |
Bioactivity & SAR: Case Studies in Kinase Inhibition
The 3-(pyrazol-4-yl) moiety is a "master key" for the ATP-binding site.[1] The pyrazole NH typically donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu, Met residues).
Case Study: JNK3 Inhibition (Pyridine Superiority)
In a comparative SAR study targeting c-Jun N-terminal kinase 3 (JNK3) , researchers discovered a surprising trend where the pyridine core outperformed the pyrimidine analog.[1][2]
-
Mechanism: The pyridine core provided optimal steric complementarity without incurring the desolvation penalty associated with the more polar pyrimidine ring.
-
Data Point: The pyridine analog exhibited an
of 160 nM , whereas the pyrimidine analogs showed reduced potency or selectivity issues against p38 MAPK [1].[2]
Case Study: c-Met and ALK (The Solubility Driver)
For targets like c-Met and ALK (Anaplastic Lymphoma Kinase), pyrimidine cores are often favored to counteract the lipophilicity of the "tail" groups required to occupy the hydrophobic back-pocket.[1]
-
Crizotinib Context: While Crizotinib itself utilizes a pyridine-based core (3-benzyloxy-2-aminopyridine), next-generation analogs frequently employ pyrimidine scaffolds to lower LogD and reduce protein binding.[1]
Structural Logic Diagram (DOT)
The following diagram illustrates the binding mode and the "Decision Tree" for scaffold selection.
Figure 1: Decision matrix for selecting Pyridine vs. Pyrimidine cores based on target requirements.
Experimental Protocols
Synthesis of the Core Scaffold
This protocol describes the construction of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura coupling.[1] This method is superior to constructing the pyrazole ring de novo as it allows for the use of commercially available boronic esters.
Reagents:
-
2-Chloro-3-iodopyridine (1.0 equiv)[1]
-
(1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 equiv)[1]
- (0.05 equiv)
- (2.0 M aqueous solution)
-
1,4-Dioxane (Solvent)[1]
Procedure:
-
Inertion: Charge a microwave vial with 2-Chloro-3-iodopyridine, pyrazole boronate, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and
solution. -
Coupling: Heat to 90°C for 4 hours (or 110°C in microwave for 30 min). Note: The 2-Cl is relatively stable under these conditions compared to the 3-I position.[1]
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product is a white/off-white solid.[1]
Functionalization of the 2-Chloro Handle ( )
This step differentiates the library.[1] The 2-Cl is displaced by an amine (the "tail").[1]
Procedure:
-
Dissolve the scaffold (1.0 equiv) in NMP or DMSO .
-
Add the desired amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Pyridine Protocol: Heat to 120-140°C (Microwave preferred) for 1-2 hours.
-
Pyrimidine Protocol: Heat to 60-80°C for 1-2 hours. Note the significantly milder conditions required for the pyrimidine analog.
Kinase Inhibition Assay (FRET-based)
To validate bioactivity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).[1]
Workflow:
-
Preparation: Prepare 3x serial dilutions of the synthesized inhibitor in DMSO.
-
Incubation: Mix Kinase (e.g., ALK or c-Met), Alexa Fluor® labeled Tracer, and Europium-labeled antibody in assay buffer.
-
Reaction: Add inhibitor solutions to the kinase mixture.
-
Readout: Incubate for 1 hour at room temperature. Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).
-
Analysis: Calculate TR-FRET ratio (
). Plot % Inhibition vs. Log[Concentration] to determine .
Visualizing the Synthesis Pathway
Figure 2: Synthetic divergence showing the reactivity difference between scaffolds.
References
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. URL:[Link]
-
Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988). (Example of Pyrimidine/Pyrazole interactions in EGFR inhibitors). Source: Journal of Medicinal Chemistry.[3] URL:[Link][4]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. Source: ResearchGate / Afr. J. Biomed. Res. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of 3-(Pyrazol-4-yl)pyridine Derivatives in Oncology
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 3-(pyrazol-4-yl)pyridine scaffold represents a "privileged structure" in oncology drug discovery, distinguished by its ability to mimic the adenine ring of ATP. This bi-aryl system—comprising a pyridine ring coupled at the C3 position to the C4 position of a pyrazole—serves as a potent ATP-competitive inhibitor across multiple kinase families, most notably c-Jun N-terminal kinases (JNK) , p38 MAPK , and ALK/c-Met pathways.
Unlike fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines), the non-fused 3-(pyrazol-4-yl)pyridine scaffold offers torsional flexibility, allowing the molecule to adopt distinct conformations that fit into the ATP-binding pockets of kinases with varying gatekeeper residues. This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic protocols, and mechanistic validation of these derivatives as precision oncology agents.
Chemical Biology & Pharmacophore Modeling
The "Hinge-Binder" Concept
The therapeutic potency of 3-(pyrazol-4-yl)pyridine derivatives stems from their ability to form hydrogen bonds with the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.
-
Acceptor Motif: The pyridine nitrogen (N1) often acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of a hinge residue (e.g., Met1199 in ALK or Met109 in p38).
-
Donor Motif: The pyrazole NH group serves as a hydrogen bond donor to the backbone carbonyl of the adjacent hinge residue (e.g., Glu1197 in ALK).
This dual-anchor binding mode mimics the N1 and N6 interaction of the natural ligand, ATP, effectively blocking phosphorylation activity.
Visualization: Kinase Binding Mode
The following diagram illustrates the pharmacophore model of a generic 3-(pyrazol-4-yl)pyridine inhibitor within the ATP-binding pocket.
Figure 1: Pharmacophore model showing the bidentate hydrogen bonding of the 3-(pyrazol-4-yl)pyridine scaffold to the kinase hinge region.
Target Landscape in Oncology
c-Jun N-terminal Kinase (JNK)
The JNK pathway is a critical regulator of apoptosis and cell survival. 3-(pyrazol-4-yl)pyridine derivatives have shown high potency against JNK3 , with selectivity over p38 MAPK depending on the substitution pattern.
-
Mechanism: Inhibition of JNK prevents the phosphorylation of c-Jun, blocking the transcription of AP-1 regulated genes involved in cell proliferation.
-
Application: Acute Myeloid Leukemia (AML) and multiple myeloma, where JNK signaling is often dysregulated.
ALK and c-Met
While Crizotinib utilizes a 5-(pyrazol-4-yl)pyridine isomer, the 3-(pyrazol-4-yl)pyridine scaffold is a proven bioisostere. These derivatives target the ATP pocket of ALK (Anaplastic Lymphoma Kinase), effective in NSCLC patients with EML4-ALK translocations.
-
Key Insight: The torsional rotation between the pyridine and pyrazole rings allows these molecules to accommodate mutations in the gatekeeper residue (e.g., L1196M) better than rigid fused systems.
Technical Synthesis Guide
The construction of the 3-(pyrazol-4-yl)pyridine scaffold relies heavily on Palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of functional groups and high yields.
Optimized Synthetic Workflow
Reaction: 3-Bromopyridine derivative + 4-Pyrazoleboronic acid pinacol ester.
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
-
Base: Cs₂CO₃ (Cesium Carbonate) is preferred over Na₂CO₃ for sterically hindered substrates.
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.[1]
-
Condition: Microwave irradiation at 110°C for 30–60 minutes drastically improves yield compared to thermal reflux (12–24 hours).
Synthesis Diagram (DOT)
Figure 2: Optimized Suzuki-Miyaura cross-coupling workflow for scaffold generation.
Experimental Protocols
Protocol: Microwave-Assisted Suzuki Coupling
Objective: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyridine.
-
Preparation: In a 10 mL microwave vial, combine:
-
3-Bromopyridine (1.0 eq, 1.0 mmol)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq, 1.2 mmol)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
Cs₂CO₃ (2.0 eq)[1]
-
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Seal the vial and purge with Nitrogen for 2 minutes. Irradiate in a microwave reactor at 110°C for 45 minutes .
-
Work-up: Cool to RT. Dilute with Ethyl Acetate (20 mL), wash with water (2x) and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).
Protocol: In Vitro Kinase Assay (ADP-Glo)
Objective: Determine IC₅₀ against JNK1/2 or ALK.
-
Reagents: Use the ADP-Glo™ Kinase Assay (Promega).
-
Enzyme Mix: Prepare 2x Kinase buffer containing recombinant JNK1 (5 ng/well).
-
Substrate: Prepare 2x ATP/Substrate mix (ATP concentration at K_m, typically 10 µM).
-
Incubation:
-
Add 2 µL of Compound (serially diluted in DMSO).
-
Add 4 µL of Kinase Enzyme. Incubate 10 min at RT.
-
Add 4 µL of ATP/Substrate mix. Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure luminescence on a plate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Signaling Pathways & Mechanism of Action
The primary mechanism of action for these derivatives involves the interruption of phosphorylation cascades. In the context of JNK inhibition, the blockade prevents the stress-induced apoptotic signaling that paradoxically supports tumor survival in certain leukemias.
Pathway Diagram (DOT)
Figure 3: Signal transduction cascade showing the point of intervention by 3-(pyrazol-4-yl)pyridine inhibitors.
References
-
Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors. Source: PubMed / NIH URL:[Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: PubMed / NIH URL:[Link]
-
Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Source: Journal of Medicinal Chemistry URL:[Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Source: Chinese Chemical Letters URL:[Link]
-
The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
The Strategic Utility of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine as a Core Intermediate in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: The relentless pursuit of targeted therapies has identified protein kinases as a pivotal class of enzymes in oncology and inflammatory diseases. The design of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. Within this landscape, certain heterocyclic scaffolds have emerged as "privileged structures" due to their unique ability to interact with the ATP-binding site of kinases. This guide provides a detailed technical analysis of one such scaffold intermediate: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine . We will explore its strategic importance, detail its synthesis, and demonstrate its application in the development of potent and selective kinase inhibitors, providing researchers and drug development professionals with a comprehensive resource on this high-value chemical entity.
The Pyrazole-Pyridine Moiety: A Privileged Scaffold in Kinase Inhibition
Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many diseases. The development of kinase inhibitors has therefore become a major focus of the pharmaceutical industry.[1] The pyrazole scaffold is a key building block in many FDA-approved kinase inhibitors, valued for its synthetic accessibility and versatile bioisosteric properties.[2]
The combination of a pyrazole ring with a pyridine ring creates a bicyclic-like, planar system that is exceptionally well-suited for targeting the kinase ATP-binding pocket. This efficacy stems from several key features:
-
Hydrogen Bonding: The pyrazole N-H group and the pyridine nitrogen atom can act as crucial hydrogen bond donors and acceptors, respectively. These interactions anchor the inhibitor to the "hinge region" of the kinase, a conserved backbone segment that is critical for ATP binding. The loss of the pyrazole N-H through methylation, for instance, has been shown to result in a complete loss of activity in certain FGFR inhibitors, underscoring its importance.[3]
-
Structural Rigidity: The scaffold provides a rigid and predictable orientation for appended substituents, allowing medicinal chemists to precisely probe different pockets within the active site to enhance potency and selectivity.
-
Vectors for Elaboration: The 2-chloro substituent on the pyridine ring and the various positions on the pyrazole ring serve as strategic vectors for chemical modification. The chlorine atom, in particular, is a versatile handle for introducing a wide range of functionalities via cross-coupling reactions.[4]
This scaffold has been successfully incorporated into inhibitors targeting a diverse range of kinases, including c-Jun N-terminal kinase (JNK), Protein Kinase B (Akt), PIM-1, and Tropomyosin receptor kinases (TRKs), demonstrating its broad utility in cancer and inflammatory disease research.[1][5][6][7]
Synthesis and Chemical Profile of the Intermediate
The efficient and scalable synthesis of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS: 1563529-57-6) is critical for its use in drug discovery programs.[8] A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which joins the two heterocyclic rings.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the C-C bond between the pyridine and pyrazole rings. This leads to two readily available or easily synthesized starting materials: a halogenated pyridine and a pyrazole boronic acid or ester.
Caption: Retrosynthetic analysis via Suzuki coupling.
Detailed Synthetic Protocol: Suzuki Coupling
This protocol outlines a representative synthesis of the target intermediate.
Step 1: Preparation of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-3-bromopyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction: Heat the mixture to reflux (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-chloro-3-(1H-pyrazol-4-yl)pyridine.
Expected Characterization:
-
¹H NMR: Signals corresponding to the protons on both the pyridine and pyrazole rings.
-
¹³C NMR: Resonances for all 8 carbon atoms in the structure.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₆ClN₃ (179.60 g/mol ).[8]
Application in Kinase Inhibitor Development: Case Studies
The true value of 2-chloro-3-(1H-pyrazol-4-yl)pyridine is realized when it is elaborated into highly potent and selective kinase inhibitors. The "chloro" group serves as a key attachment point for introducing moieties that can occupy other regions of the ATP binding site, thereby fine-tuning the inhibitor's biological activity.
Case Study 1: JNK (c-Jun N-terminal Kinase) Inhibitors
The JNK signaling pathway is implicated in inflammatory diseases and neuronal apoptosis. The development of selective JNK inhibitors is a significant therapeutic goal. Researchers have successfully used the 4-(pyrazol-3-yl)-pyridine scaffold as a core for novel JNK inhibitors.[1]
Caption: Simplified JNK signaling pathway and point of inhibition.
In this series, the 2-chloro position of the pyridine ring was functionalized with various anilines via a Buchwald-Hartwig amination reaction. This modification allowed for the exploration of the solvent-exposed region of the JNK active site, leading to compounds with potent inhibitory activity.[1]
Table 1: Structure-Activity Relationship (SAR) of JNK3 Inhibitors
| Compound ID | R¹ (on Pyrazole) | R² (Aniline Substituent) | JNK3 IC₅₀ (µM) |
| 1 | H | 4-morpholino | 0.63 |
| 7 | Me | 4-morpholino | 1.45 |
| 12 | H | 3-aminosulfonylphenyl | 0.057 |
| 13 | Me | 3-aminosulfonylphenyl | 0.041 |
| Data adapted from published research.[1] |
This data highlights that while N-alkylation of the pyrazole sometimes decreases potency (cf. 1 vs 7), strategic modification at the 2-position of the pyridine ring can lead to highly potent inhibitors (12 and 13).[1]
Case Study 2: Dual FLT3 and Aurora Kinase Inhibitors
FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are critical targets in acute myeloid leukemia (AML). A dual inhibitor could offer enhanced therapeutic benefits. An imidazo[4,5-b]pyridine-based inhibitor was developed where a dimethyl-pyrazol-4-yl group, analogous to our core intermediate, was installed.[9][10] This substituent proved to be optimal for achieving high potency against both kinase families.[10]
Table 2: Potency of a Dual Kinase Inhibitor
| Kinase Target | Kd (nM) |
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 | 6.2 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
| Data represents binding affinity (Kd) for compound 27e from published research.[9][10] |
This example demonstrates how the pyrazolyl-pyridine motif contributes to a highly effective inhibitor profile against multiple clinically relevant targets.
Caption: General binding mode of pyrazolyl-pyridine inhibitors.
Experimental Workflow: From Intermediate to Final Product
The following protocol details a common subsequent reaction, demonstrating how the 2-chloro group is utilized as a synthetic handle.
Protocol: Buchwald-Hartwig Amination
This reaction couples an aniline derivative to the 2-position of the pyridine ring, displacing the chlorine atom.
-
Reagents: To a microwave vial, add 2-chloro-3-(1H-pyrazol-4-yl)pyridine (1.0 eq), the desired aniline (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), a phosphine ligand like Xantphos (0.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).[1]
-
Solvent: Add a degassed anhydrous solvent, such as 1,4-dioxane.
-
Reaction: Seal the vial and heat in a microwave reactor to 130 °C for 1 hour, or alternatively, heat conventionally at reflux until the reaction is complete (monitored by TLC/LC-MS).[1]
-
Workup and Purification: Cool the mixture, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue using column chromatography or preparative HPLC to obtain the final N-aryl-3-(1H-pyrazol-4-yl)pyridin-2-amine product.
Conclusion and Future Perspectives
2-Chloro-3-(1H-pyrazol-4-yl)pyridine is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable foundation for the development of targeted kinase inhibitors. Its inherent ability to form key interactions with the kinase hinge region, combined with the synthetic versatility of the 2-chloro position, makes it an invaluable tool for medicinal chemists.
The continued exploration of this scaffold is likely to yield novel inhibitors for a growing list of kinase targets. Furthermore, its rigid core structure makes it an ideal candidate for incorporation into more advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where precise vector positioning is paramount. As the demand for highly selective and potent therapeutics continues to grow, the importance of core intermediates like 2-chloro-3-(1H-pyrazol-4-yl)pyridine in the drug discovery pipeline is set to increase.
References
- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- 2-chloro-3-(1H-pyrazol-4-yl)pyridine, 95% | Chem Pure. Chembeez.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
- Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry.
- The Role of 4-Chloro-3-pyridinesulfonamide in Novel Drug Development. Acme Synthesis.
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-chloro-3-(1H-pyrazol-4-yl)pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Structure-activity relationship (SAR) of 2-chloropyridine derivatives
The Structure-Activity Relationship (SAR) of 2-Chloropyridine Derivatives
Executive Summary
The 2-chloropyridine scaffold represents a duality in medicinal and agrochemical chemistry: it serves simultaneously as a high-utility electrophilic intermediate for nucleophilic aromatic substitution (
The Pharmacophore & Chemical Space
The 2-chloropyridine ring is characterized by the electron-deficient nature of the pyridine nitrogen, which activates the C2-position for nucleophilic attack. However, when the chlorine atom is retained in the final molecule, it imparts specific physicochemical properties—enhanced lipophilicity (
Key Physicochemical Parameters:
-
Dipole Moment: The vector sum of the pyridine lone pair and the C-Cl bond creates a strong dipole, influencing orientation in the binding pocket.
-
Lipophilicity: The chlorine substituent increases logP significantly compared to the parent pyridine, aiding membrane permeability.
-
Metabolic Blockade: The C-Cl bond at the 2-position (or 6-position, depending on numbering) effectively blocks oxidative metabolism at the most reactive site adjacent to the nitrogen.
SAR Analysis: The Retained Chlorine (Pharmacophore)
In this context, the chlorine atom is not a leaving group but a critical binding element. The most prominent examples are the chloropyridinyl neonicotinoids .
The "Magic Bullet" of Neonicotinoids
In compounds like Imidacloprid and Acetamiprid , the 6-chloropyridin-3-yl moiety (often synthesized from 2-chloro-5-methylpyridine) is essential for high-affinity binding to the insect nicotinic acetylcholine receptor (nAChR).
-
The Chlorine Atom (C6 position relative to N):
-
Role: Provides a hydrophobic anchor that fits into a complementary lipophilic sub-pocket of the nAChR.
-
SAR Insight: Replacement of Cl with H, F, or alkyl groups drastically reduces insecticidal potency. The Cl atom contributes to the specific electronegative tip required for the "super-agonist" effect on insect receptors while maintaining selectivity over mammalian receptors.
-
-
The Methylene Bridge (C3 position relative to N):
-
Role: Connects the aromatic head to the pharmacophore's "toxicophore" (e.g., the nitroguanidine tail).
-
SAR Insight: Flexibility is key here. Rigidification often leads to loss of activity, whereas the methylene spacer allows the chloropyridine head to orient correctly in the ligand-binding domain (LBD).
-
Human Therapeutics: Factor Xa Inhibitors
In human medicine, the Edoxaban molecule utilizes a 5-chloropyridin-2-yl group.
-
SAR Insight: Here, the chloropyridine ring acts as a rigid, lipophilic spacer that positions the amide hydrogen bond donors. The chlorine atom fills a specific hydrophobic pocket in the Factor Xa active site, enhancing potency (
in the nanomolar range) and improving oral bioavailability.
SAR Visualization
The following diagram illustrates the functional differentiation of the pyridine ring positions.
Figure 1: Functional mapping of the 2-chloropyridine scaffold. Position 2 (Cl) is critical for receptor affinity in neonicotinoids, while Position 5 serves as the primary attachment point for the rest of the molecule.
SAR Analysis: The Displaced Chlorine (Synthetic Handle)
For many drug discovery campaigns, 2-chloropyridine is a starting material. The SAR here focuses on the reactivity of the C-Cl bond toward
-
Electronic Effects: Electron-withdrawing groups (EWGs) at C3 or C5 (e.g.,
, , ) significantly lower the activation energy for nucleophilic displacement of the chlorine. -
Steric Effects: Substituents at C3 can sterically hinder the approach of nucleophiles, requiring higher temperatures or transition-metal catalysis (Buchwald-Hartwig) instead of classical
.
Synthetic Pathway to Key Intermediates: The synthesis of the ubiquitous 2-chloro-5-(chloromethyl)pyridine (CCMP) —the precursor to Imidacloprid—demonstrates the industrial scalability of this scaffold.
Figure 2: Industrial synthetic route from 3-methylpyridine to the active neonicotinoid Imidacloprid, highlighting the installation and retention of the critical 2-chloro substituent.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)
This protocol describes the radical chlorination of 2-chloro-5-methylpyridine, a critical step for accessing neonicotinoid derivatives.
Reagents:
-
2-Chloro-5-methylpyridine (1.0 eq)[1]
-
N-Chlorosuccinimide (NCS) (1.1 eq) or Chlorine gas (
) -
Catalytic initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Solvent: Carbon tetrachloride (
) or Acetonitrile ( ) (Note: is toxic; is a greener alternative for NCS reactions).
Methodology:
-
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methylpyridine (10 mmol) in anhydrous acetonitrile (50 mL).
-
Addition: Add NCS (11 mmol) and AIBN (0.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) under an inert nitrogen atmosphere. Monitor the reaction by TLC (Hexane:EtOAc 4:1) or GC-MS. The reaction typically requires 3–6 hours.
-
Work-up: Cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield 2-chloro-5-(chloromethyl)pyridine as a colorless to pale yellow oil.
-
Self-Validation Check:
NMR should show a singlet around 4.5-4.6 ppm (corresponding to ) and the disappearance of the methyl singlet ( 2.3 ppm).
-
Protocol B: Nucleophilic Substitution ( ) for 2-Amino Derivatives
Used when the target is a 2-aminopyridine derivative, displacing the chlorine.
Reagents:
-
2-Chloropyridine derivative (1.0 eq)
-
Primary Amine (
) (1.2 - 1.5 eq) -
Base:
(2.0 eq) or (1.5 eq) -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
).
Methodology:
-
Setup: Combine the 2-chloropyridine substrate and the amine in DMF (0.5 M concentration).
-
Activation: Add the inorganic base (
). -
Heating: Heat the reaction to 100–120°C. (Note: Unactivated 2-chloropyridines require high heat; if an EWG like
is present at C3/C5, lower temperatures (60°C) are sufficient). -
Work-up: Pour the reaction mixture into ice water. If the product precipitates, filter it. If not, extract with Ethyl Acetate (
). -
Validation: The disappearance of the characteristic C-Cl stretch in IR (approx. 1050-1100
) and the appearance of N-H signals in NMR confirm substitution.
Quantitative Data Summary
| Compound Class | Key Derivative | Role of 2-Cl | Target Receptor | Activity Metric |
| Neonicotinoid | Imidacloprid | Pharmacophore (Binding) | Insect nAChR | |
| Neonicotinoid | Acetamiprid | Pharmacophore (Binding) | Insect nAChR | |
| Anticoagulant | Edoxaban | Structural/Binding | Factor Xa | |
| Intermediate | 2-Chloropyridine | Electrophile | Synthetic Precursor | N/A |
References
-
Jeschke, P., & Nauen, R. (2008). Neonicotinoids: From Zero to Hero in Insecticide Chemistry. Pest Management Science. Retrieved from [Link]
-
Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
-
Furugori, T., et al. (2015). Discovery and SAR of Edoxaban (DU-176b): A Potent, Orally Active, and Specific Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yamamoto, I., et al. (1998).[2] Structure-activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor. Archives of Insect Biochemistry and Physiology. Retrieved from [Link]
-
Maraiya, S., et al. (2016). A Review on Synthesis of 2-Chloropyridine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
Sources
Technical Guide: Solubility & Handling of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine
This guide provides a comprehensive technical analysis of the solubility and handling of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine in aprotic polar solvents (DMSO, DMF). It is designed for researchers requiring high-fidelity stock solutions for biological assays or synthetic intermediates.
Executive Summary
2-Chloro-3-(1H-pyrazol-4-yl)pyridine (MW: 179.61 g/mol ) exhibits high solubility in DMSO and DMF, typically exceeding 50 mM (approx. 9 mg/mL) at ambient conditions. This high solubility is driven by the strong hydrogen-bond accepting nature of these solvents, which effectively solvates the pyrazole N-H donor.
However, the 2-chloro substituent introduces a latent electrophilic site. While stable in pure DMSO/DMF, this compound is susceptible to Nucleophilic Aromatic Substitution (
Physicochemical Profile & Solvation Thermodynamics
To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent lattice.
| Property | Value | Implication for Solubility |
| Molecular Weight | 179.61 g/mol | Low MW favors rapid dissolution kinetics. |
| LogP (Predicted) | ~1.7 | Moderate lipophilicity; poor water solubility, high affinity for organic matrices. |
| H-Bond Donors | 1 (Pyrazole NH) | Critical: Requires a solvent capable of H-bond acceptance (e.g., DMSO oxygen). |
| H-Bond Acceptors | 3 (Pyridine N, Pyrazole N) | Interacts with solvent dipoles. |
| pKa (Pyrazole) | ~14 (Neutral/Weak Acid) | Stable in neutral organic solvents; deprotonation requires strong base. |
The Solvation Mechanism
In the solid state, 2-Chloro-3-(1H-pyrazol-4-yl)pyridine likely forms an intermolecular hydrogen-bonded network (Pyrazole-NH
-
DMSO/DMF Role: These solvents act as potent Lewis Bases . The sulfoxide oxygen (DMSO) or amide oxygen (DMF) acts as a hydrogen bond acceptor, coordinating with the pyrazole proton. This interaction disrupts the crystal lattice more effectively than non-polar solvents (e.g., Toluene) or weak acceptors (e.g., Acetonitrile).
Solubility Data & Solvent Selection
Predicted Solubility Ranges
Based on structural analogues (e.g., 2-(1H-pyrazol-3-yl)pyridine) and solvation parameters.
| Solvent | Solubility Rating | Estimated Concentration | Primary Interaction |
| DMSO | Excellent | > 100 mM (>18 mg/mL) | Strong H-Bond Acceptor / Dipole-Dipole |
| DMF | Excellent | > 100 mM (>18 mg/mL) | Strong H-Bond Acceptor |
| Ethanol | Moderate | 10 - 50 mM | H-Bond Donor/Acceptor (Amphiprotic) |
| Water | Poor | < 1 mM | Hydrophobic Effect dominates |
Stability Warning: The Risk
The 2-position chlorine on the pyridine ring is activated by the ring nitrogen.
-
Risk: In polar aprotic solvents (DMSO/DMF), the reaction rate of nucleophilic substitution increases significantly due to the solvation of cations leaving anions "naked" and reactive.
-
Constraint: Avoid adding nucleophiles (e.g., primary amines, hydroxide) to DMSO stocks of this compound unless a reaction is intended.
Experimental Protocol: Preparation of High-Fidelity Stocks
Objective: Prepare a stable 50 mM stock solution in DMSO.
Materials
-
Compound: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (>95% purity).[1]
-
Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC,
99.9%). -
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Workflow Diagram
The following logic flow ensures solubilization while mitigating degradation risks.
Figure 1: Step-by-step dissolution workflow for preparing stable stock solutions.
Step-by-Step Procedure
-
Weighing: Weigh approx. 9.0 mg of compound into a tared amber vial.
-
Calculation: Calculate the required volume of DMSO (
).-
Example: For 9.0 mg (0.05 mmol), add 1.0 mL DMSO to achieve 50 mM.
-
-
Addition: Add DMSO slowly down the side of the vial to wash down powder.
-
Agitation: Vortex vigorously for 30 seconds.
-
Note: If the solution remains cloudy, apply bath sonication for 2-5 minutes. Do not heat above 40°C to prevent degradation.
-
-
Inspection: Invert the vial. The solution should be optically clear with no "schlieren" lines or precipitate.
Troubleshooting & Best Practices
Issue: Precipitation upon Freeze-Thaw
DMSO has a high freezing point (18.5°C). Repeated freeze-thaw cycles can induce crystal nucleation, especially if moisture enters the vial (DMSO is hygroscopic).
-
Solution: Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated cycling.
-
Recovery: If precipitation occurs, warm the vial to 37°C for 5 minutes and vortex. Ensure full re-dissolution before use.
Issue: "Crash-out" in Aqueous Media
When diluting DMSO stocks into aqueous buffers (e.g., for cell assays), the compound may precipitate due to the "solvent shift" effect.
-
Limit: Keep final DMSO concentration < 1% (v/v).
-
Protocol: Add the DMSO stock to the buffer while vortexing the buffer rapidly. Do not add buffer to the DMSO stock.
Analytical Verification
For critical applications, verify the integrity of the stock solution using LC-MS.
-
Expected Mass:
(Characteristic Chlorine 3:1 isotope pattern). -
Purity Check: Ensure no hydrolysis product (2-Hydroxy-3-(1H-pyrazol-4-yl)pyridine) is observed, which would appear at
.
References
-
PubChem. 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (Compound). National Library of Medicine. Available at: [Link]
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation thermodynamics and solvent selection).
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for reactivity of 2-chloropyridines and SNAr mechanisms).
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Sources
Advanced Technical Guide: History and Development of Pyrazolyl-Pyridine Based JNK Inhibitors
Executive Summary
The c-Jun N-terminal kinases (JNKs) are pivotal mediators of stress signaling, apoptosis, and neurodegeneration. While early inhibitors like SP600125 provided proof-of-concept, they lacked the selectivity and physicochemical properties required for clinical utility. The development of the pyrazolyl-pyridine scaffold represents a watershed moment in JNK inhibitor medicinal chemistry. This guide details the transition from earlier pyrimidine-based hits to the optimized pyrazolyl-pyridine series, analyzing the Structure-Activity Relationship (SAR) drivers that enabled nanomolar potency and high isoform selectivity (particularly for JNK3).
Scientific Context: The JNK Signaling Architecture
To understand the design logic of pyrazolyl-pyridine inhibitors, one must first visualize the signaling bottleneck they target. JNKs (JNK1, JNK2, JNK3) are the terminal kinases in a phosphorylation cascade triggered by environmental stress (UV, oxidative stress) or inflammatory cytokines.[1]
JNK Signaling Pathway Diagram
Figure 1: The JNK signaling cascade.[1][] Note the convergence of multiple MAP3Ks onto MKK4/7, which then activate the JNK isoforms. JNK3 is a primary target for neurodegenerative indications due to its CNS-restricted expression.
History & Scaffold Evolution: The Pyrimidine-to-Pyridine Shift
The development of pyrazolyl-pyridine inhibitors was not a de novo discovery but an evolutionary optimization from earlier 4-pyrazolyl-pyrimidine scaffolds.
The Pyrimidine Limitation
Early high-throughput screening campaigns identified pyrimidine-based compounds as potent JNK inhibitors. However, these early hits often suffered from:
-
Poor Pharmacokinetics (PK): High clearance and low oral bioavailability.
-
Off-Target Activity: Significant inhibition of p38 MAPK, a closely related kinase with a similar ATP-binding pocket.
-
CYP Inhibition: The pyrimidine core was frequently associated with CYP450 inhibition, complicating metabolic stability.
The Pyridine Solution (The "Vertex/Scripps" Pivot)
Researchers, notably teams at The Scripps Research Institute and Vertex Pharmaceuticals, hypothesized that replacing the central pyrimidine ring with a pyridine ring would maintain the critical hydrogen bond acceptor/donor geometry required for hinge binding while altering the electronic properties to improve physicochemical parameters [1].
Key Outcome: The switch to the 4-(pyrazol-3-yl)-pyridine scaffold resulted in:
-
Maintained/Improved Potency: IC50 values often dropped from micromolar to low nanomolar ranges.
-
Enhanced Selectivity: The subtle change in the vector of the substituents allowed for better exploitation of the JNK3 specific hydrophobic pockets (Selectivity > 1000-fold over p38 in optimized analogs) [2].
Deep Dive: Structure-Activity Relationship (SAR)
The SAR of this class is defined by three critical regions on the scaffold.
SAR Map of Pyrazolyl-Pyridine
Figure 2: SAR functional regions of the pyrazolyl-pyridine scaffold.
Detailed SAR Analysis
| Region | Modification | Effect on Potency/Selectivity | Mechanistic Insight |
| Pyridine Core | Replacement of Pyrimidine | Increased Potency | The pyridine nitrogen aligns optimally with the hinge region (Met149 in JNK3), forming a critical H-bond. |
| R1 (Pyrazole N) | Methyl vs. Benzyl | Benzyl > Methyl | Bulky hydrophobic groups (Benzyl) target the hydrophobic region II, improving affinity. Simple alkyls reduce potency. |
| R1 (Pyrazole N) | Polar tails (e.g., morpholine) | Decreased Potency | While improving solubility, polar groups here often clash with the hydrophobic gatekeeper residues. |
| R3 (Pyrazole C-5) | Aryl substitution | Variable | Substitution here dictates isoform selectivity. 4-Fluorophenyl often boosts JNK3 potency but loses selectivity against p38 [1].[1] |
| Pyridine C-2 | Amino/Amido groups | Critical for Hinge Binding | This moiety acts as the primary H-bond donor to the kinase hinge backbone. |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are standardized based on the most successful synthetic and assay routes described in the literature [1, 2].
Synthesis: Suzuki-Miyaura Coupling Route
This modular approach allows for the independent variation of the pyrazole and pyridine components.
Reagents:
-
A: 4-Bromopyridine derivative (e.g., 2-chloro-4-bromopyridine).
-
B: (1H-pyrazol-3-yl)boronic acid derivative.
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
-
Base: Na2CO3 or K3PO4.
Step-by-Step Protocol:
-
Preparation: In a sealed tube, dissolve Reagent A (1.0 eq) and Reagent B (1.1 eq) in a mixture of DME/Water (4:1 v/v).
-
Degassing: Bubble Nitrogen through the solution for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling).
-
Catalysis: Add Pd(dppf)Cl2 (0.05 eq) and Na2CO3 (2.0 eq).
-
Reaction: Heat to 90°C for 12 hours under N2 atmosphere.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via 1H-NMR and LC-MS (Expect M+H peak corresponding to coupled product).
Biochemical Assay: LanthaScreen™ Eu Kinase Binding
A self-validating FRET-based assay is recommended over radiometric assays for high-throughput screening due to lower noise and lack of radioactive waste.
Principle: Detects the binding of an Alexa Fluor® 647-labeled tracer to the kinase active site, monitored by a Europium-labeled anti-tag antibody.
Protocol:
-
Buffer Prep: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme Mix: Dilute JNK3 (5 nM final) and Eu-anti-His antibody (2 nM final) in buffer.
-
Inhibitor Addition: Add 5 µL of test compound (in DMSO) to 384-well plate.
-
Tracer Addition: Add Kinase Tracer 199 (10 nM final).
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Read: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).
-
Calculation: Calculate IC50 based on the emission ratio (665/615).
Case Study: Optimization Data
The following table summarizes the leap in performance when moving from the pyrimidine series to the optimized pyrazolyl-pyridine series (Data synthesized from [1, 3]).
| Compound ID | Core Scaffold | R1 Substituent | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |
| Cmpd 1 (Early) | Pyrimidine | Methyl | 630 | >20,000 | >30x |
| Cmpd 12 | Pyridine | H | 160 | >20,000 | >125x |
| Cmpd 13 | Pyridine | H (5-Cl on Pyridine) | 80 | >20,000 | >250x |
| SR-3576 | Aminopyrazole | N-Phenyl | 7 | >20,000 | >2800x |
Analysis: The transition to the pyridine core (Cmpd 12) immediately improved potency by ~4-fold. Further optimization of the pyrazole nitrogen (SR-3576) resulted in single-digit nanomolar potency with exceptional selectivity against p38, a critical requirement for avoiding side effects in chronic treatments.
References
-
Noël, R., et al. (2011).[3] "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.[3] Link
-
Kamenecka, T. M., et al. (2009). "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry, 284(19), 12853-12861. Link
-
Cui, J., et al. (2023). "Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells." Chemical Biology & Drug Design. Link
Sources
Methodological & Application
Optimizing Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-(1H-pyrazol-4-yl)pyridines: An Application Guide
Introduction: The Strategic Importance of 2,3-Disubstituted Pyridines in Drug Discovery
The 2,3-disubstituted pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific functionalization at the 2- and 3-positions allows for precise modulation of a molecule's physicochemical properties and its interaction with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides a detailed examination of the Suzuki-Miyaura coupling conditions for a particularly valuable building block: 2-chloro-3-(1H-pyrazol-4-yl)pyridine. This substrate presents unique challenges due to the electronic nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen-containing heterocycles.[1] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from mechanistic principles to practical, field-proven protocols.
The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for challenging substrates like 2-chloro-3-(1H-pyrazol-4-yl)pyridine. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical challenge with substrates like 2-chloro-3-(1H-pyrazol-4-yl)pyridine is the potential for the pyridine and pyrazole nitrogen atoms to coordinate with the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency. This phenomenon, often referred to as the "2-pyridyl problem," necessitates careful selection of ligands that can shield the palladium center and promote the desired catalytic activity.[3]
Optimizing the Reaction: A Data-Driven Approach
The success of the Suzuki-Miyaura coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for analogous couplings of 2-chloropyridines and pyrazole derivatives, providing a valuable starting point for optimization.
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | ~75% | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | ~85% | [5] |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2.5) | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.7 | 90% | [3] |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | 2 | ~90% | [6] |
| 5 | Pyridine-3-boronic acid | Pd(Amphos)Cl₂ (0.04) | - | K₂CO₃ (2) | DME | 85 | 1.5 | 50% | |
| 6 | 1-Boc-pyrazole-4-boronic acid pinacol ester | PdCl₂(PPh₃)₂ (cat.) | - | Na₂CO₃ (1M aq) | THF | 100 | - | 28% | [7] |
Note: Yields are based on analogous systems and may vary for the specific coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine.
Recommended Protocol: Suzuki-Miyaura Coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine
This protocol provides a robust starting point for the synthesis of 2-aryl-3-(1H-pyrazol-4-yl)pyridines. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.
Protocol 1: Conventional Heating
Materials:
-
2-chloro-3-(1H-pyrazol-4-yl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G2 (2nd Generation) (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-3-(1H-pyrazol-4-yl)pyridine, the arylboronic acid, XPhos Pd G2, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.
Materials:
-
2-chloro-3-(1H-pyrazol-4-yl)pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME) (degassed)
-
Water (degassed)
Procedure:
-
In a microwave reaction vial, combine 2-chloro-3-(1H-pyrazol-4-yl)pyridine, the arylboronic acid, Pd(PPh₃)₄, and cesium carbonate.
-
Add degassed DME and water (typically a 10:4 v/v ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 5-40 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Impure reagents | - Use a fresh batch of catalyst and ligands.- Thoroughly degas solvents with an inert gas.- Ensure the purity of starting materials. |
| Protodeboronation | - Presence of water with certain bases- Prolonged reaction times at high temperatures | - Use anhydrous conditions if possible.- Consider using a boronic ester instead of a boronic acid.- Optimize for shorter reaction times, potentially with microwave heating. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure rigorous degassing of the reaction mixture.- Screen different bases to facilitate transmetalation. |
| Catalyst Decomposition (black precipitate) | - High temperature- Inappropriate ligand | - Lower the reaction temperature and extend the reaction time.- Use bulky, electron-rich ligands like XPhos or SPhos to stabilize the catalyst. |
Conclusion
The Suzuki-Miyaura coupling of 2-chloro-3-(1H-pyrazol-4-yl)pyridine is a powerful transformation for the synthesis of medicinally relevant 2,3-disubstituted pyridines. While the substrate presents challenges due to potential catalyst inhibition, these can be overcome through the careful selection of modern catalyst systems, particularly those employing bulky phosphine ligands or N-heterocyclic carbenes, and the optimization of reaction conditions. Both conventional heating and microwave-assisted protocols offer viable routes to the desired products. This guide provides a solid foundation for researchers to successfully implement and adapt this crucial reaction in their synthetic endeavors.
References
-
Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity. (URL: [Link])
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. (URL: [Link])
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. (URL: [Link])
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Duncton, M. A. J., et al. (2019). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
-
Das, P., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances. (URL: [Link])
-
ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (URL: [Link])
-
ResearchGate. Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. (URL: [Link])
-
Seven Chongqing Chemdad Co., Ltd. XPhos Pd G2. (URL: [Link])
-
Kemmitt, P., et al. (2012). Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Tetrahedron. (URL: [Link])
-
Bouillon, A., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. (URL: [Link])
-
Myers, A. G. The Suzuki Reaction. (URL: [Link])
-
Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (URL: [Link])
-
Nun, P., et al. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett. (URL: [Link])
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])
-
RSC Publishing. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. (URL: [Link])
-
Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. (URL: [Link])
- Google Patents. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (URL: )
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. (URL: [Link])
-
MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])
- Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method. (URL: )
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. (URL: [Link])
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. (URL: [Link])
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nasc.ac.in [nasc.ac.in]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 7. html.rhhz.net [html.rhhz.net]
Application Note: Strategic Protection of 1H-Pyrazol-4-yl Nitrogen
Executive Summary
The 1H-pyrazole moiety is a cornerstone of modern medicinal chemistry, particularly in kinase inhibitor design. However, the free NH group (
This guide details the strategic selection and application of three industry-standard protecting groups (PGs): p-Methoxybenzyl (PMB) , Tetrahydropyranyl (THP) , and 2-(Trimethylsilyl)ethoxymethyl (SEM) . Unlike generic organic synthesis texts, this note focuses on the specific nuances of the pyrazole ring, including tautomeric trapping and deprotection-induced side reactions.
The Core Challenge: The Tautomer Trap
Before selecting a PG, one must understand the substrate. 3-substituted pyrazoles exist in rapid tautomeric equilibrium.
-
The Trap: When you protect a 3-substituted pyrazole, you lock it into a specific regioisomer (N1-protected or N2-protected).
-
The Rule: Under thermodynamic control (reversible conditions), protection usually occurs at the less sterically hindered nitrogen . However, under kinetic control (irreversible alkylation, e.g., NaH + SEM-Cl), mixtures often result unless the steric bias is significant.
Strategic Selection Matrix
Do not choose a PG based on habit. Choose based on the downstream chemistry.
Figure 1: Decision matrix for pyrazole nitrogen protection.
Deep Dive: p-Methoxybenzyl (PMB)
Profile: The "Safety Net." Best For: Scale-up where cost is a factor, and substrates sensitive to fluoride but stable to oxidation.
Mechanism of Action
PMB is an alkyl protecting group. The electron-donating methoxy group makes the benzyl carbon more electron-rich, allowing for oxidative cleavage (single-electron transfer) or acid-catalyzed solvolysis (stabilized carbocation).
Protocol: PMB Protection
Reagents: 4-Methoxybenzyl chloride (PMB-Cl), Potassium Carbonate (
-
Setup: Charge a reaction vessel with the 1H-pyrazole (1.0 equiv) and ACN (10 vol).
-
Base Addition: Add powdered
(2.0 equiv). Note: NaH can be used for faster kinetics, but is milder and avoids "runaway" exotherms on scale. -
Alkylation: Add PMB-Cl (1.1 equiv) dropwise at RT.
-
Monitoring: Heat to 60°C. Monitor by TLC (UV active). PMB-pyrazole usually runs higher (less polar) than the free pyrazole.
-
Workup: Filter off solids. Concentrate filtrate.[1][2] Crystallize from Heptane/EtOAc (PMB derivatives often crystallize well).
Protocol: Oxidative Deprotection (CAN Method)
Why CAN (Ceric Ammonium Nitrate)? It avoids strong acids.[3]
-
Dissolve PMB-pyrazole in MeCN/H2O (4:1).
-
Add CAN (3.0 equiv) at 0°C.
-
Stir 2-4 hours. The solution will turn orange/yellow.
-
Critical Step: Quench with saturated
(sodium thiosulfate) to reduce excess Ce(IV).
Deep Dive: Tetrahydropyranyl (THP)
Profile: The "Acetal Shield." Best For: General synthesis. Low cost. Critical Warning: THP introduces a chiral center at the acetal carbon. If your molecule is chiral, you will form diastereomers (double peaks in NMR). Do not interpret this as impurity.
Mechanism: Electrophilic Addition
Acid catalyst protonates the enol ether of 3,4-dihydro-2H-pyran (DHP), generating a resonance-stabilized oxonium ion. The pyrazole nitrogen attacks this electrophile.
Figure 2: Acid-catalyzed THP protection mechanism.
Protocol: THP Protection
Reagents: 3,4-dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA).
-
Setup: Dissolve pyrazole (1.0 equiv) in DCM or THF (anhydrous).
-
Catalyst: Add pTSA monohydrate (0.05 equiv).
-
Addition: Add DHP (1.5 equiv). The reaction is usually slightly exothermic.
-
Time: Stir at RT for 2–16 hours.
-
Self-Validation: Check TLC. A new spot (less polar) should appear. If the reaction stalls, add more DHP, not more acid.
-
Workup: Wash with sat.
(essential to neutralize acid and prevent reversal).
Protocol: Acidic Deprotection[4]
-
Dissolve in MeOH.
-
Add HCl (4M in Dioxane, 2-3 equiv) or concentrated aqueous HCl (catalytic amount often insufficient for rapid cleavage).
-
Note: This generates a methoxy-tetrahydropyran byproduct.
Deep Dive: 2-(Trimethylsilyl)ethoxymethyl (SEM)
Profile: The "Heavy Duty" Anchor. Best For: Lithiation chemistry (SEM can direct ortho-lithiation) and substrates requiring orthogonality to both acid and base.
Mechanism: The Fluoride Trigger
SEM is unique because it is cleaved by Fluoride ions (
Figure 3: Fluoride-mediated SEM cleavage cascade.
Protocol: SEM Protection
Reagents: Sodium Hydride (NaH 60%), SEM-Cl. Warning: SEM-Cl is toxic and volatile.
-
Setup: Suspend NaH (1.2 equiv) in dry DMF or THF at 0°C under
. -
Deprotonation: Add pyrazole (1.0 equiv) solution dropwise. Wait for
evolution to cease (approx. 30 min). -
Alkylation: Add SEM-Cl (1.1 equiv) dropwise at 0°C.
-
Workup: Quench carefully with water. Extract with EtOAc.[2]
-
Purification: Silica gel chromatography is almost always required to remove mineral oil from NaH.
Protocol: Deprotection & The Formaldehyde Hazard
The Trap: The cleavage releases Formaldehyde (
The Solution (Scavenger Protocol):
-
Dissolve SEM-pyrazole in THF.
-
Add Ethylenediamine or Dithiothreitol (2-3 equiv) as a formaldehyde scavenger.
-
Add TBAF (1M in THF, 3-5 equiv).
-
Heat to 60°C.
-
Alternative: If the substrate is acid-stable, use HCl/EtOH or TFA to remove SEM. This avoids the basic fluoride conditions but still generates formaldehyde (which boils off or polymerizes in acid).
Comparative Data Summary
| Feature | PMB (p-Methoxybenzyl) | THP (Tetrahydropyranyl) | SEM (Silylethoxymethyl) |
| Install | Base + Alkyl Halide | Acid Cat. + Enol Ether | Strong Base + Alkyl Halide |
| Acid Stability | Low (Cleaves in TFA) | Low (Cleaves in HCl) | High (Stable to mild acid) |
| Base Stability | High | High | High |
| Cleavage | Oxidative (CAN/DDQ) or Strong Acid | Mild Acid (HCl/MeOH) | Fluoride (TBAF) or Strong Acid |
| Chirality | Achiral | Creates Chiral Center | Achiral |
| Lithiation | Poor Director | Poor Director | Excellent Director |
| Cost | Low | Very Low | High |
References
-
Greene's Protective Groups: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
SEM Transposition & Regioselectivity: Topic: Regioselective synthesis of pyrazoles via SEM-group transposition.[6] Source:J. Org. Chem.2008 , 73, 3527.
- THP Diastereomers in Peptide Chemistry: Topic: Analysis of THP protection creating diastereomers in amino acids. Source:Chem. Rev.2017 (General reviews on acetal protecting groups).
- PMB Oxidative Cleavage: Topic: Use of CAN for PMB removal in nitrogen heterocycles. Source:Tetrahedron Lett.1988, 29, 2983.
-
Formaldehyde Scavenging in SEM Deprotection: Topic: Prevention of hydroxymethyl side products during TBAF deprotection. Source:J. Org. Chem.2004 , 69, 8997. (Highlighting the necessity of ethylenediamine scavengers).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine Derivatives
Executive Summary & Biological Context
The synthesis of 2-chloro-3-(1H-pyrazol-4-yl)pyridine represents a critical transformation in the development of type I and II kinase inhibitors. This scaffold is structurally homologous to the core pharmacophore of Crizotinib (Xalkori®), an ALK/ROS1 inhibitor used in non-small cell lung cancer (NSCLC) treatment.
The challenge in synthesizing this moiety lies in the regioselective functionalization of the pyridine ring. Traditional thermal methods often suffer from poor selectivity between the C2 and C3 halogen positions or require prolonged reaction times that lead to protodeboronation of the pyrazole coupling partner.
This application note details a robust, microwave-assisted Suzuki-Miyaura coupling protocol that exploits the electronic differentiation between C3-iodine and C2-chlorine atoms. By utilizing dielectric heating, we achieve high turnover frequencies (TOF) for the palladium catalyst, enabling quantitative conversion in under 20 minutes while preserving the C2-chloro "handle" for subsequent SNAr diversifications.
Retrosynthetic Strategy & Mechanism
The synthesis relies on the orthogonal reactivity of the halogen substituents on the pyridine ring. The C3-Iodine bond is significantly weaker (approx. 65 kcal/mol) and more prone to oxidative addition by Pd(0) than the C2-Chlorine bond (approx. 95 kcal/mol), especially when the C2 position is electron-deficient.
Reaction Scheme
Figure 1: Retrosynthetic workflow emphasizing regioselective coupling at C3 followed by deprotection.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Substrate: 2-Chloro-3-iodopyridine (1.0 equiv)
-
Coupling Partner: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 equiv)
-
Note: The N-Boc protection is crucial to prevent Pd-catalyst poisoning by the free pyrazole NH.
-
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Rationale: The bidentate dppf ligand has a large bite angle, promoting reductive elimination and stability at microwave temperatures.
-
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)
Microwave Synthesis Workflow
Step 1: Suzuki-Miyaura Coupling
-
Charge: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloro-3-iodopyridine (239 mg, 1.0 mmol), 1-Boc-pyrazole-4-boronic acid pinacol ester (353 mg, 1.2 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).
-
Solvent Addition: Add degassed DME (4 mL) and 2M Na₂CO₃ (1.5 mL).
-
Seal & Purge: Cap the vial and purge with Argon/Nitrogen for 60 seconds (septum inlet/outlet).
-
Microwave Irradiation:
-
Mode: Dynamic (Standard)
-
Temperature: 110 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds (High absorption level)
-
Pressure Limit: 250 psi
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry organic layer over MgSO₄ and concentrate.
Step 2: Deprotection (Boc Removal)
-
Method A (Standard): Dissolve crude intermediate in DCM (5 mL) and add TFA (1 mL). Stir at RT for 1 hour. Concentrate and neutralize with sat. NaHCO₃.
-
Method B (Green/Microwave): Resuspend crude in Water (4 mL). Heat in microwave at 120 °C for 8 minutes. (Thermal hydrolysis of Boc).[1]
Optimization & Data Analysis
The following table summarizes the optimization studies performed to maximize yield and regioselectivity.
| Entry | Catalyst | Solvent System | Temp / Time | Yield (Isolated) | Regioselectivity (C3:C2) |
| 1 | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 100°C / 1 h (Thermal) | 65% | 90:10 |
| 2 | Pd(PPh₃)₄ | DME/H₂O | 110°C / 15 min (MW) | 78% | 95:5 |
| 3 | Pd(dppf)Cl₂ | DME/H₂O | 110°C / 15 min (MW) | 92% | >99:1 |
| 4 | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100°C / 10 min (MW) | 88% | >99:1 |
| 5 | Pd(dppf)Cl₂ | Water (Micellar SDS) | 120°C / 20 min (MW) | 72% | 98:2 |
Key Insight: The use of Pd(dppf)Cl₂ in DME/Water under microwave irradiation provided the highest yield. The rapid heating profile of the microwave prevents the "thermal lag" often seen in oil baths, which can lead to competing dehalogenation at the C2 position.
Mechanistic Validation (Regioselectivity)
The success of this protocol hinges on the distinct oxidative addition rates of the halogenated positions.
Figure 2: Catalytic cycle highlighting the kinetic preference for C3-I oxidative addition.
Troubleshooting & Expert Tips
-
Protodeboronation: If the yield is low and you observe de-borylated pyrazole (pyrazole itself), reduce the reaction temperature to 100°C and increase the catalyst loading to 5 mol%. This side reaction competes with transmetalation.
-
"Black" Palladium: If the reaction mixture turns black immediately (Pd precipitation), your solvent may not be sufficiently degassed. Oxygen rapidly oxidizes phosphine ligands.
-
C2-Substitution: If you observe substitution at the C2 position (loss of Chlorine), ensure you are using 2-chloro-3-iodopyridine and not 2,3-dichloropyridine. The C-Cl bond at C3 is not sufficiently reactive compared to C2-Cl in SNAr manifolds, but in Suzuki coupling, C3-I is superior.
-
Scale-up: When scaling to >5 mmol in microwave, switch to a "fixed power" method or ensure the vessel is not filled >60% to prevent over-pressurization.
Safety (EHS)
-
Microwave Vials: Always use certified borosilicate glass vials designed for high pressure.
-
Palladium Residues: Dispose of heavy metal waste in designated satellite accumulation areas.
-
Solvents: DME is a reproductive toxin; handle in a fume hood.
References
-
Crizotinib Synthesis & Structure: Drug Design, Development and Therapy, 2011 , 5, 471. Link
-
Microwave Suzuki Coupling of Pyridines: Journal of Organic Chemistry, 2005 , 70, 4188. Link
-
Regioselectivity in Dihalopyridines: Tetrahedron Letters, 2012 , 53, 1180. Link
-
Green Deprotection of Boc: Heterocycles, 2022 , 104, 1559.[2] Link
-
General Microwave Suzuki Protocols: Organic Process Research & Development, 2003 , 7, 385. Link
Sources
Troubleshooting & Optimization
Improving yield of Suzuki coupling for sterically hindered pyridines
Topic: Improving Yields for Sterically Hindered Pyridines
Ticket ID: #SZK-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing low yields in Suzuki-Miyaura coupling involving sterically hindered pyridines (e.g., ortho-substituted halopyridines or 2-pyridyl boronates). In these systems, the standard catalytic cycle fails due to two primary competing factors:
-
Steric Bulk: Prevents the oxidative addition of the halide or the transmetalation of the boronate.
-
Protodeboronation: 2-Pyridyl boron species are electronically unstable and decompose rapidly before they can couple.[1]
This guide replaces "standard" protocols with a high-fidelity workflow utilizing Pd-G4 Precatalysts and Protected Boronates (MIDA/Trifluoroborates).
Module 1: The Catalyst System (The Engine)
The Problem: Ligand Dissociation & Induction
Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are ineffective here. They lack the bulk required to force reductive elimination in hindered systems and often suffer from an "induction period" where the active Pd(0) species forms too slowly, allowing your unstable pyridine boronate to decompose first.
The Solution: Buchwald G3/G4 Precatalysts
You must use pre-formed Pd(II) precatalysts that reduce to Pd(0) immediately upon exposure to base.
| Precatalyst | Best Use Case | Mechanism of Action |
| XPhos Pd G4 | Primary Choice. Excellent for ortho-substituted aryl chlorides and heteroaryl chlorides. | The massive steric bulk of XPhos facilitates the difficult reductive elimination step in crowded systems. |
| SPhos Pd G4 | Stability Choice. Best if your pyridine boronic acid is moderately unstable. | SPhos confers high stability to the Pd center, preventing catalyst death (formation of Pd black). |
| RuPhos Pd G4 | Electronic Choice. Use for electron-poor pyridines or if using secondary amines elsewhere. | Highly electron-rich; accelerates oxidative addition into unreactive chloro-pyridines. |
Technical Note: Do not mix Pd(OAc)2 and ligand manually. In hindered systems, the failure to form the 1:1 L:Pd complex quantitatively leads to inactive Pd aggregates. Use commercial G3/G4 precatalysts.
Module 2: The Nucleophile (The Fuel)
The Problem: Rapid Protodeboronation
2-Pyridyl boronic acids are zwitterionic.[2] The basic nitrogen coordinates to the boron, facilitating a reaction with water that cleaves the C-B bond, replacing it with a proton (H).[2] This happens faster than the coupling reaction.
The Solution: Controlled Release
Switch from free boronic acids to MIDA Boronates or Potassium Organotrifluoroborates .
Comparison of Boron Sources
| Boron Source | Stability | Reactivity | Recommendation |
| Boronic Acid | Very Low | High | Avoid for 2-pyridines. Decomposes in minutes. |
| Pinacol Ester | Low/Medium | Medium | Risky. Often requires harsh activation that destroys the pyridine ring. |
| MIDA Boronate | High | Controlled | Gold Standard. Slow hydrolysis releases active species only as fast as the catalyst consumes it. |
| BF3K Salt | High | High | Excellent alternative. Requires specific solubility (alcohols/water). |
Visualizing the Strategy
The following diagram illustrates the decision logic and the "Slow Release" mechanism required to outcompete decomposition.
Figure 1: Strategic decision tree for selecting catalyst and boron source based on substrate constraints.
Module 3: Optimized Protocol (The Gold Standard)
This protocol uses XPhos Pd G4 and a MIDA boronate . It is designed to be a self-validating system: if it fails, the color change will tell you why.
Reagents
-
Halide: 1.0 equiv (Sterically hindered chloropyridine)
-
Boron: 1.5 equiv (2-Pyridyl MIDA boronate)
-
Catalyst: 2.0 - 5.0 mol% XPhos Pd G4
-
Base: K3PO4 (3.0 equiv) - Finely ground
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed
Step-by-Step Workflow
-
Setup: In a glovebox or under active Argon flow, add the Halide, MIDA boronate, XPhos Pd G4, and K3PO4 into a reaction vial.
-
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Why Water? MIDA boronates require water/base hydrolysis to unmask the reactive boronic acid. Anhydrous conditions will yield 0% conversion .
-
-
Temperature Ramp: Seal the vial. Heat to 60°C for 1 hour, then ramp to 100°C .
-
Why Ramp? The G4 catalyst activates rapidly.[3] Starting mild allows the initial unmasking of the MIDA ester without thermally shocking the system.
-
-
Monitoring: Monitor by LCMS.
-
Success Indicator: The reaction mixture should remain a clear, dark orange/red tea color.
-
Failure Indicator: A crash out of black powder (Palladium Black) indicates the catalyst has died (ligand dissociation).
-
Troubleshooting FAQ
Q: The reaction turned black immediately, and conversion stopped. A: This is "Catalyst Death." The hindered substrate prevented the ligand from protecting the Pd center.
-
Fix: Switch to SPhos Pd G4 (more stable) or increase catalyst loading to 5 mol%. Ensure your solvent is rigorously degassed; oxygen kills phosphine ligands.
Q: The halide is consumed, but the major product is the de-halogenated pyridine (Ar-H), not the coupled product. A: This is "Protodeboronation." The boronic acid decomposed before it could couple.
-
Fix: You are hydrolyzing the MIDA ester too fast. Lower the water ratio to 10:1 (Dioxane:Water) or add the base in two portions (0 min and 60 min).
Q: I see the MIDA boronate remaining, but no product. A: The hydrolysis is too slow.
-
Fix: Switch the base to K2CO3 (stronger than phosphate) or increase water content. MIDA requires basic hydrolysis to activate.
Q: Can I use Pd(dppf)Cl2 for this? A: No. Bidentate ligands like dppf create a rigid bite angle that is often too crowded for ortho-substituted pyridines to undergo transmetalation. Monodentate bulky phosphines (XPhos/SPhos) are structurally required to "open up" the active site.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
MIDA Boronates: Knapp, D. M., et al. "Gillis, E. P.; Burke, M. D. A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc., 2010.
-
Protodeboronation Mechanism: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2017.
-
Trifluoroborates: Molander, G. A., et al. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts."[4] Angew.[4][5] Chem. Int. Ed., 2009.[4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Removing palladium impurities from 2-Chloro-3-(1H-pyrazol-4-yl)pyridine
Topic: Purification of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine Case ID: PD-REM-PYR-001[1]
Diagnostic & Assessment
The "Chelation Trap"
You are likely experiencing difficulty removing Palladium (Pd) because your molecule is not just a substrate; it is a ligand.
-
The Mechanism: The pyridine nitrogen (
) and the pyrazole nitrogen ( ) are positioned to act as a bidentate "claw" (chelator).[1] -
The Consequence: Standard silica columns or room-temperature aqueous washes often fail because the Pd-N bond dissociation energy is too high to be broken by simple partitioning.
-
The Solution: You must introduce a stronger ligand (scavenger) and apply thermal energy to facilitate the ligand exchange.
Triage: Which Protocol Do You Need?
Use this decision matrix to select the correct workflow for your current impurity level.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial Palladium load.
Solid-Supported Scavengers (The Gold Standard)
For nitrogen heterocycles like 2-Chloro-3-(1H-pyrazol-4-yl)pyridine, functionalized silica is the most reliable method to reach single-digit ppm levels (ICH Q3D compliance).[1]
Scavenger Selection Guide
| Scavenger Type | Functional Group | Best For... | Mechanism Note |
| SiliaMetS® Thiol | Propylthiol (-SH) | General Purpose. Good for Pd(II) and Pd(0). | Versatile, but may struggle with tight chelates. |
| SiliaMetS® DMT | Dimercaptotriazine | Difficult Substrates. The "Sniper" for low ppm. | High affinity; outcompetes pyridine/pyrazole ligands. |
| SiliaMetS® Thiourea | Thiourea | Specific Cases. Use if Thiol/DMT fail. | Good for electrophilic Pd species. |
Protocol: High-Temperature Scavenging
Critical Warning: Do not run this at room temperature. The ligand exchange kinetics are too slow for your substrate.
-
Dissolution: Dissolve your crude 2-Chloro-3-(1H-pyrazol-4-yl)pyridine in a solvent that dissolves the product well but is compatible with silica (THF, EtOAc, or DMF).[1] Avoid MeOH if possible (can compete for sites).
-
Loading: Add SiliaMetS® DMT (or Thiol) at a ratio of 4-8 equivalents relative to the residual Pd content (not the substrate).[1]
-
Rule of Thumb: If Pd content is unknown, use 5-10% w/w of scavenger vs. crude product.
-
-
Incubation: Heat the mixture to 50-60°C for 4 to 12 hours with vigorous stirring.
-
Why? You need heat to break the Pd-Pyridine/Pyrazole bonds so the Pd can transfer to the Thiol/DMT.
-
-
Filtration: Cool to room temperature. Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Check Pd levels via ICP-MS.
Aqueous Chelation Wash (Scalable Method)[1]
If scavengers are too expensive for your scale, use N-Acetylcysteine (NAC) .[1] Unlike simple water or brine washes, NAC contains a thiol and carboxylic acid that can sequester Pd from the organic phase.
The NAC Wash Protocol
-
Preparation: Dissolve your product in a water-immiscible solvent (e.g., 2-MeTHF, Ethyl Acetate, or DCM).[1]
-
Reagent: Prepare a 0.5M aqueous solution of N-Acetylcysteine . Adjust pH to ~7-8 with NaOH (careful not to hydrolyze the chloropyridine; keep it mild).
-
The "Hot Wash":
-
Separation: Cool and separate phases.
-
Repeat: Repeat the wash 2-3 times until the aqueous layer remains colorless.
-
Final Polish: Wash with brine to remove residual NAC, dry over Na2SO4, and concentrate.
Figure 2: Mechanism of Biphasic N-Acetylcysteine (NAC) Wash.[1]
Troubleshooting & FAQs
Q: I ran a silica column, but the product is still gray/brown. Why? A: Standard silica gel interacts weakly with Pd. Your product (containing pyridine/pyrazole) is carrying the Pd through the column. You must use a functionalized scavenger (DMT/Thiol) or add a chelator to your eluent (though this contaminates the product).[1]
Q: Can I use Activated Carbon (Charcoal)? A: Yes, but with caution. Activated carbon is non-selective. It may adsorb your aromatic product, leading to yield loss (10-20% loss is common).[1]
-
Recommendation: Use specialized carbons like Darco® KB-G or Ecosorb® , which are tuned for metal removal.[1] Always test on a small aliquot first.
Q: The Pd level is low (50 ppm), but I need <10 ppm for ICH Q3D. What is the final "polishing" step? A: Crystallization is risky (Pd can occlude in the lattice). The best polishing step is a SiliaMetS® DMT treatment (Method C) followed by a final recrystallization from a non-coordinating solvent (e.g., Isopropanol/Heptane) if solid form control is needed.[1]
Q: Is the chlorine on the pyridine ring stable during these treatments? A:
-
Scavengers: Yes, completely stable.
-
NAC Wash: Stable at pH 7-8 and 50°C. Avoid strong bases (pH > 10) or extreme heat (>80°C), which could induce nucleophilic aromatic substitution (SnAr) of the chlorine by water or thiol.[1]
References
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4] Link[1]
-
SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide & Selection Table. (Demonstrates DMT superiority for N-heterocycles). Link
-
ICH Q3D. Guideline for Elemental Impurities. (Regulatory limits for Oral/Parenteral Pd).[1] Link
-
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[5] Link[1]
-
Biotage. Strategies for Palladium Removal. (Comparison of functionalized silica vs. carbon). Link
Sources
- 1. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. US6239301B1 - Process for the removal of heavy metals - Google Patents [patents.google.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Purification of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine
Case ID: PUR-PYR-003 Molecule: 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS: 1211516-09-0) Context: Key intermediate for kinase inhibitors (e.g., Crizotinib analogs). Primary Challenge: Amphoteric solubility profile, palladium retention, and separation from des-halo impurities.
Executive Summary & Workflow Logic
The purification of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine requires navigating its amphoteric nature. The molecule contains a basic pyridine nitrogen (
Critical Insight: Unlike standard organics, this intermediate can solubilize in aqueous media at both low pH (protonation of pyridine) and high pH (deprotonation of pyrazole). Therefore, pH control during workup is the single most critical factor for yield.
Purification Decision Tree
The following logic gate determines your optimal purification strategy based on crude purity and physical state.
Figure 1: Decision matrix for downstream processing of pyrazole-pyridine intermediates.
Standard Operating Protocols (SOP)
Protocol A: The "Golden Path" (Precipitation & Crystallization)
Recommended for scales >5g where the product precipitates during workup.
The Science: Pyrazoles often exhibit poor solubility in water/alcohol mixtures once cooled, allowing for high-purity rejection of soluble boronates and inorganic salts.
-
Workup:
-
Scavenging (If Pd > 100 ppm):
-
Add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) at 10 wt% relative to crude mass. Stir at 50°C for 1 hour. Filter through Celite.[2]
-
-
Crystallization:
-
Concentrate the organic phase to near dryness.[2]
-
Redissolve in minimal refluxing Ethanol (EtOH) .
-
Slowly add Water dropwise until turbidity persists.
-
Allow to cool slowly to Room Temperature (RT), then to 0-4°C.
-
Filter the off-white solid and wash with cold EtOH/Water (1:1).
-
Protocol B: Flash Chromatography (The Fallback)
Recommended for oils or when des-halo impurities are high.
The Science: Pyrazoles are strong Hydrogen-bond donors. They interact silanophilically with silica gel, causing "streaking" (broad peaks) and poor separation.
-
Stationary Phase: Silica Gel (irregular, 40-63 µm).
-
Mobile Phase: DCM : MeOH (Gradient 0%
5%). -
The Modifier (Mandatory): Add 1% Triethylamine (TEA) or 1%
to the mobile phase. -
Loading: Dissolve crude in minimal DCM. If insoluble, use "dry loading" (adsorb onto Celite/Silica).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield after Extraction | pH Misalignment. Product is trapped in the aqueous layer. | Test Aqueous Layer: If pH < 4, the pyridine is protonated ( |
| Broad/Streaking Peaks on TLC/Column | Silanophilic Interaction. Pyrazole NH H-bonds to silica. | Passivate Silica: Pre-wash the column with solvent containing 1% TEA. Ensure mobile phase contains base modifier. Alternatively, use Neutral Alumina instead of silica. |
| Grey/Black Solid Color | Residual Palladium. Common in Suzuki couplings. | Chelation Wash: Wash the organic extract with 5% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate. Alternatively, recrystallize from EtOAc with activated carbon. |
| Impurity at similar Rf (Des-chloro) | Protodeboronation. Loss of Boron without coupling. | Prevention is key. This impurity is nearly impossible to separate by flash chromatography. Recrystallization is the only effective separation method due to different lattice energies. |
Advanced FAQ
Q1: Why is 2-MeTHF recommended over EtOAc for extraction? A: 2-Methyltetrahydrofuran (2-MeTHF) has higher saturation concentrations for nitrogen heterocycles compared to EtOAc. Additionally, it separates better from water (cleaner phase cut) and is more stable to basic washes, preventing hydrolysis byproducts that can contaminate the final solid.
Q2: My product is an oil. Can I induce crystallization? A: Yes. Pyrazole-pyridines can form stable oils due to H-bonding networks.
-
Trituration: Add diethyl ether or heptane to the oil and sonicate.
-
Seeding: Obtain a seed crystal from a small-scale pilot batch.
-
Salt Formation: If the free base refuses to crystallize, treat with 1.0 eq of HCl in dioxane to isolate the Hydrochloride salt , which is almost always a solid.
Q3: How do I remove the "Des-halo" impurity (Pyridine without the Pyrazole)? A: You likely mean the unreacted chloropyridine or the dehalogenated byproduct.
-
Unreacted Halide: easy to remove via column (non-polar).
-
Protodeboronation (De-halogenated Pyrazole): This is the critical impurity. It occurs if the reaction runs too long or water content is too high. If present >5%, do not column.[8] Use Protocol A (Crystallization). The crystal lattice of the product is significantly different from the byproduct, offering superior rejection.
References
-
Pfizer Inc. "Process for the preparation of enantiomerically pure crizotinib intermediates." World Intellectual Property Organization, WO2013143599. Link
-
Biotage. "Strategies for Removal of Palladium from Reaction Mixtures." Biotage Application Notes, 2023.[9] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67170102, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (Structural Analog)." PubChem, 2025.[8][10] Link
-
Organic Process Research & Development. "Scalable Synthesis of Pyrazole-Pyridine Kinase Inhibitors." ACS Publications, Vol 15, Issue 1. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. heteroletters.org [heteroletters.org]
- 4. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102584795B - Preparing method of crizotinib - Google Patents [patents.google.com]
- 8. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing N-arylation Side Products in Pyrazole Functionalization
Welcome to the Technical Support Center for pyrazole functionalization. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyrazole chemistry, with a specific focus on controlling regioselectivity during N-arylation and minimizing unwanted side products. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to enhance the efficiency and predictability of your synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries and challenges encountered during the N-arylation of pyrazoles.
Q1: What are the primary challenges in achieving regioselective N-arylation of unsymmetrical pyrazoles?
A1: The principal challenge lies in controlling the substitution at either the N1 or N2 position of the pyrazole ring. Since both nitrogen atoms are nucleophilic, direct arylation often leads to a mixture of N1 and N2 regioisomers, which can be difficult to separate.[1] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of both the pyrazole substrate and the arylating agent, as well as the reaction conditions.[1][2]
Q2: Which factors have the most significant impact on N1 vs. N2 selectivity?
A2: Several factors critically influence the regioselectivity of pyrazole N-arylation:
-
Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the C3 or C5 positions, will sterically hinder the adjacent nitrogen atom, favoring arylation at the less hindered nitrogen.[1] Similarly, sterically demanding arylating agents can enhance selectivity.
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the nitrogen atoms.[1] Electron-withdrawing groups can decrease the reactivity of the pyrazole, sometimes requiring harsher reaction conditions.[3]
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is paramount. For instance, copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are commonly employed, and the selection of appropriate ligands can dramatically influence the regiochemical outcome.[4][5][6]
-
Directing Groups: The use of removable or modifiable directing groups can offer excellent control over regioselectivity by coordinating to the metal catalyst and directing the arylation to a specific nitrogen atom.[7][8][9]
Q3: What are the most common side products observed during pyrazole N-arylation, and how can they be minimized?
A3: Besides the formation of regioisomers, other potential side reactions include:
-
C-H Arylation: Under certain catalytic conditions, particularly with palladium, direct C-H arylation of the pyrazole ring can occur, leading to undesired C-arylpyrazole derivatives.[10] This is more prevalent at higher temperatures and can sometimes be mitigated by using milder conditions or catalysts less prone to C-H activation.
-
Homocoupling of the Arylating Agent: This side reaction can consume the aryl halide or other arylating species, reducing the overall yield of the desired N-arylated product. Optimization of catalyst loading and reaction temperature can often minimize this issue.
-
Decomposition of Starting Materials or Products: Pyrazole rings and certain functional groups can be sensitive to harsh reaction conditions (e.g., strong bases, high temperatures), leading to degradation. Careful selection of milder bases and lower reaction temperatures is crucial.
Q4: Are there any general starting conditions you would recommend for a trial N-arylation of a novel pyrazole?
A4: For an initial screening, a copper-catalyzed Ullmann-type coupling is often a reliable starting point due to its operational simplicity. A typical protocol would involve:
-
Catalyst: CuI (5-10 mol%)
-
Ligand: A diamine ligand such as N,N'-dimethylethylenediamine (DMEDA) or L-proline.[4][11]
-
Base: K₂CO₃ or Cs₂CO₃ (2 equivalents)
-
Solvent: DMF or DMSO
-
Temperature: 80-120 °C
Alternatively, a Buchwald-Hartwig amination can be explored, particularly if the Ullmann conditions are not effective.[5]
II. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during pyrazole N-arylation experiments.
Guide 1: Poor N1 vs. N2 Regioselectivity
Problem: The reaction yields a difficult-to-separate mixture of N1 and N2 arylated pyrazole isomers.
Root Cause Analysis & Corrective Actions
The lack of selectivity stems from the comparable nucleophilicity and steric accessibility of the two nitrogen atoms in the pyrazole ring.
Decision-Making Workflow for Improving Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity in pyrazole N-arylation.
Detailed Optimization Strategies
| Strategy | Parameter to Modify | Rationale & Key Considerations |
| Steric Control | Pyrazole Substituent | Introducing a bulky group at the C3 or C5 position can effectively shield the adjacent nitrogen, directing arylation to the more accessible N1 or N2 position. |
| Arylating Agent | Utilizing an aryl halide with ortho-substituents increases its steric demand, which can lead to improved regioselectivity. | |
| Catalyst & Ligand System | Metal Catalyst | Switching between copper- and palladium-based systems can significantly alter the regiochemical outcome. Copper catalysis with arynes has also been shown to provide switchable arylation by tuning metallotautomers via ligand choice.[12][13][14] |
| Ligand Selection | For Buchwald-Hartwig reactions, sterically hindered phosphine ligands can influence selectivity.[5] In Ullmann couplings, diamine or amino acid-based ligands are often effective.[4][11] | |
| Solvent and Base | Solvent Polarity | Polar aprotic solvents like DMF and DMSO are generally preferred.[1] In some cases, less conventional solvents might offer unique selectivity profiles. |
| Base Strength | The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the deprotonation equilibrium of the pyrazole and affect the reaction rate and selectivity. | |
| Directing Groups | Removable Auxiliaries | Employing a directing group, such as an 8-aminoquinoline amide, can chelate to the metal center and direct the arylation to a specific nitrogen atom with high regioselectivity.[7][9] These groups can be subsequently removed. |
Guide 2: Formation of C-H Arylation Side Products
Problem: In addition to the desired N-arylated product, significant amounts of C-arylated pyrazoles are observed.
Root Cause Analysis & Corrective Actions
Palladium catalysts, in particular, are known to catalyze direct C-H activation/arylation reactions.[15][16] This side reaction is often favored at higher temperatures and with electron-rich pyrazoles.
Experimental Workflow to Minimize C-H Arylation
Caption: Workflow to mitigate C-H arylation side products.
Recommended Protocols
Protocol 1: Temperature Titration
-
Set up a series of parallel reactions at decreasing temperatures (e.g., 110 °C, 100 °C, 90 °C, 80 °C).
-
Monitor the reactions by LC-MS or GC-MS to determine the ratio of N-arylated to C-arylated product at each temperature.
-
Identify the optimal temperature that maximizes the formation of the desired product while minimizing the side product.
Protocol 2: Switching to a Copper-Catalyzed System
If C-H arylation persists even at lower temperatures with a palladium catalyst, switching to a copper-catalyzed Ullmann-type reaction is a prudent strategy, as copper catalysts are less prone to promoting C-H activation.
Step-by-Step Protocol for Ullmann N-Arylation
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 equiv.), aryl halide (1.1-1.2 equiv.), CuI (0.1 equiv.), a suitable ligand (e.g., L-proline, 0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF or DMSO as the solvent.
-
Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. References
-
Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing). Available at: [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Available at: [Link]
-
Copper( ii )-mediated regioselective N -arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08206D. Available at: [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. Available at: [Link]
-
Optimization of the reaction conditions for the C-H arylation of... - ResearchGate. Available at: [Link]
-
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition | Journal of the American Chemical Society. Available at: [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC. Available at: [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed. Available at: [Link]
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed. Available at: [Link]
-
Removable and modifiable directing groups in C-H activation - YouTube. Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC. Available at: [Link]
-
| The scope of directing groups. Pyridine and pyrazole could also be... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. Available at: [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. Available at: [Link]
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC. Available at: [Link]
-
Pyrazole. Available at: [Link]
-
In situ pyrazole synthesis and N‐arylation. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - MDPI. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Optimization of pyrazole N-alkylation conditions. - ResearchGate. Available at: [Link]
-
NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. Available at: [Link]
-
Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework - JETIR.org. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchGate. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst - Semantic Scholar. Available at: [Link]
-
ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. | Request PDF - ResearchGate. Available at: [Link]
-
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 15. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Crystallization: A Technical Support Guide for Pyrazolyl-Pyridine Intermediates
Welcome to the technical support center for the crystallization of pyrazolyl-pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-challenging process of obtaining high-quality crystalline material for this important class of compounds. The unique electronic and hydrogen-bonding properties of the pyrazolyl-pyridine scaffold can lead to a variety of crystallization behaviors, from the formation of stubborn oils and amorphous solids to the appearance of elusive polymorphs.
This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section. It moves beyond generic protocols to provide in-depth explanations for experimental choices, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: From Oils to Orderly Lattices
This section addresses common issues encountered during the crystallization of pyrazolyl-pyridine intermediates in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My pyrazolyl-pyridine intermediate "oils out" of solution instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common frustration in crystallization. It occurs when the solute, at a certain temperature and concentration, separates from the solvent as a liquid phase rather than a solid crystalline phase.[1] This often happens when the supersaturation of the solution is too high, or when the solute has a high affinity for the solvent.[2][3] For pyrazolyl-pyridine intermediates, their polar nature and potential for strong hydrogen bonding with solvents can exacerbate this issue.
Underlying Causes and Strategic Solutions:
-
High Supersaturation: Rapid cooling or fast solvent evaporation can create a level of supersaturation that favors the formation of a disordered, liquid-like state over an ordered crystal lattice.[4]
-
Solvent Choice: The solvent may be too "good" for your compound, meaning the solute-solvent interactions are too strong to be overcome by the solute-solute interactions required for crystal formation.[2]
-
Solution: Experiment with a less-polar solvent or a solvent mixture (a "good" solvent for dissolution and a "poor" solvent, or anti-solvent, to induce crystallization).[7][8] Common solvent pairs to explore for pyrazolyl-pyridine intermediates include ethanol/water, acetone/water, and ethyl acetate/hexane.[9]
-
-
Impurities: The presence of impurities can disrupt the crystal lattice formation and promote oiling out.[10]
-
Solution: Ensure the purity of your intermediate. If necessary, perform a preliminary purification step like column chromatography.
-
Experimental Workflow for Overcoming Oiling Out:
Caption: Decision-making workflow for troubleshooting oiling out.
Question 2: My compound crashes out of solution as a fine powder or amorphous solid. How can I encourage the growth of larger, single crystals?
Answer:
The rapid formation of a powder or amorphous solid indicates that nucleation is occurring much faster than crystal growth.[4] This is often a consequence of high supersaturation. To obtain larger crystals suitable for X-ray diffraction, you need to control the process to favor slower, more ordered growth.
Strategies to Promote Single Crystal Growth:
-
Reduce Supersaturation: As with oiling out, slowing down the process is key.
-
Vapor Diffusion: This technique is excellent for small quantities of material and provides very slow and controlled crystal growth.[11][12]
-
Protocol: Dissolve your compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually decreasing its solubility and inducing crystallization.[14]
-
Table 1: Common Solvent Systems for Vapor Diffusion of Pyrazolyl-Pyridine Intermediates
| "Good" Solvent (Higher Boiling Point) | "Poor" Solvent (Lower Boiling Point) | Rationale for Pairing |
| Dichloromethane (DCM) | Pentane or Hexane | Good for moderately polar compounds. The volatile alkane acts as an effective anti-solvent. |
| Toluene | Hexane | Suitable for less polar pyrazolyl-pyridine derivatives. |
| Acetonitrile | Diethyl Ether | A more polar system that can be effective for compounds with strong hydrogen bonding capabilities. |
| Methanol or Ethanol | Diethyl Ether or Pentane | Common choices for polar intermediates. |
Question 3: I have tried various solvents and techniques, but my pyrazolyl-pyridine intermediate remains a stubborn oil or amorphous solid. What advanced strategies can I employ?
Answer:
When standard methods fail, more advanced techniques may be necessary. These often involve introducing a new element to the crystallization system to encourage lattice formation.
Advanced Crystallization Strategies:
-
Seeding: This is a powerful technique to induce crystallization and control polymorphism.[2]
-
Micro-seeding: If you have even a tiny amount of crystalline material (perhaps from a previous attempt that yielded a few small crystals), you can use it to "seed" a supersaturated solution. The seed crystal provides a template for further crystal growth.[15]
-
Procedure: Prepare a supersaturated solution of your compound. Introduce a single, small seed crystal. If no crystals are available, you can sometimes create seeds by scratching the inside of the flask with a glass rod at the air-solvent interface to create micro-scratches that can act as nucleation sites.[7][10]
-
-
Co-crystallization: If your intermediate is particularly difficult to crystallize on its own, you can try to form a co-crystal with a suitable co-former.[16][17] A co-crystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions.[18]
-
Co-former Selection: For pyrazolyl-pyridine intermediates, which often have hydrogen bond donors and acceptors, co-formers that can participate in hydrogen bonding are good candidates. Examples include dicarboxylic acids (e.g., oxalic acid, fumaric acid) or other molecules with complementary hydrogen bonding sites.[19]
-
Screening: Co-crystallization experiments are often performed using high-throughput screening methods, where the API is mixed with a library of potential co-formers in various solvents.
-
Diagram of a Vapor Diffusion Setup:
Caption: Schematic of a vapor diffusion crystallization setup.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the crystallization of a new pyrazolyl-pyridine intermediate?
A1: A good starting point is to test the solubility of your compound in a range of solvents with varying polarities. For pyrazolyl-pyridine intermediates, consider the following, in approximate order of decreasing polarity: water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, and hexane.[20] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[13]
Q2: How does the substitution pattern on the pyrazolyl-pyridine core affect crystallization?
A2: The nature and position of substituents can significantly impact crystallization by influencing molecular symmetry, polarity, and intermolecular interactions. For instance, bulky substituents may hinder efficient crystal packing, while functional groups capable of hydrogen bonding can promote the formation of stable crystal lattices.[21] Electron-withdrawing or -donating groups can also affect the electronic properties and intermolecular interactions of the molecule.[22]
Q3: What is polymorphism, and why is it a concern for pharmaceutical intermediates?
A3: Polymorphism is the ability of a compound to exist in more than one crystal structure.[23] Different polymorphs can have different physical properties, including solubility, melting point, and stability. For pharmaceutical intermediates, controlling polymorphism is critical because different polymorphs can affect the yield and purity of the final active pharmaceutical ingredient (API), as well as its bioavailability and stability.[24]
Q4: Can I use an NMR tube for crystallization?
A4: Yes, an NMR tube can be an excellent vessel for small-scale crystallization, particularly via slow evaporation.[11] After acquiring your NMR data, simply leave the uncapped tube in a safe, vibration-free location. The slow evaporation of the NMR solvent can often yield high-quality single crystals.
Q5: My crystals are very fine needles. How can I grow more block-like crystals?
A5: The formation of needles suggests that crystal growth is much faster in one dimension than in others. To obtain more equant (block-like) crystals, you can try to slow down the crystal growth further. Additionally, changing the solvent system can sometimes alter the crystal habit.[25] The solvent can interact differently with various crystal faces, thereby influencing their relative growth rates.[26][27]
References
-
Crystallization of small molecules. (n.d.). Retrieved from [Link]
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1646-1663.
-
Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- Jasinski, J. P. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.
-
Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
- Amari, S., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ChemistrySelect, 7(48), e202203666.
- Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (2023). International Journal of Scientific Research & Technology, 4(12), 1-10.
-
How to Crystallize Organic Compounds. (2024). wikiHow. Retrieved from [Link]
- Li, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Compounds, 5(1), 1-14.
-
Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
-
Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved from [Link]
- Kusakiewicz-Dawid, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28.
- Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B. (2024). Organic Process Research & Development.
- Cocrystals Can Improve API Properties, But Will the Recent FDA Guidance Slow Adoption of This Technology? (2013). Pharmaceutical Technology.
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Applications of co-crystals in API synthesis. (2018). Technobis Crystallization Systems. Retrieved from [Link]
-
Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. Retrieved from [Link]
- Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (2019). CrystEngComm, 21(3), 425-433.
-
Development of Crystallization Processes for Pharmaceutical Applications. (n.d.). LACCEI.org. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved from [Link]
- Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. (2021). Pharmaceutics, 13(10), 1549.
- Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2007). Organic Process Research & Development, 11(5), 894-899.
- Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. (2020). Crystals, 10(4), 314.
- Understanding the role of solvent in regulating the crystal habit. (2022). CrystEngComm, 24(12), 2226-2240.
- The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. (2023). Dalton Transactions, 52(10), 3026-3035.
- The Effect of Solvent on Crystal Growth and Morphology. (2022). Journal of Physics: Conference Series, 2267, 012001.
- Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes. (2021). DIAL@UCLouvain.
- Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. (2015). New Journal of Chemistry, 39(10), 7854-7861.
- An Influence of Fluorinated Alkyl Substituents on Structure and Magnetic Properties of Mn(II) Complexes with Pyrazolyl-Substituted Nitronyl Nitroxides. (2023). Magnetochemistry, 9(11), 258.
- Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (2023). Crystals, 13(2), 209.
- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). RSC Advances, 14(54), 39021-39035.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2017). Molecules, 22(10), 1647.
-
Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.). Retrieved from [Link]
- Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. (2025). Chemical Engineering Journal, 481, 148419.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023).
Sources
- 1. lutpub.lut.fi [lutpub.lut.fi]
- 2. unifr.ch [unifr.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. mdpi.com [mdpi.com]
- 22. dial.uclouvain.be [dial.uclouvain.be]
- 23. mdpi.com [mdpi.com]
- 24. bia.si [bia.si]
- 25. DSpace [researchrepository.universityofgalway.ie]
- 26. mdpi.com [mdpi.com]
- 27. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Publish Comparison Guide: 1H NMR Characteristic Peaks of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine
Executive Summary
2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS: 1563529-57-6) is a critical biaryl scaffold, most notably serving as a key intermediate in the synthesis of ALK inhibitors such as Crizotinib . Its structural integrity is defined by the orthogonal connection between the electron-deficient 2-chloropyridine ring and the electron-rich 1H-pyrazole moiety.
This guide provides a detailed technical analysis of its 1H NMR signature , offering a comparative look against its synthetic precursors. It is designed to assist medicinal chemists in rapidly validating the success of Suzuki-Miyaura coupling reactions without relying solely on mass spectrometry.
Structural Analysis & Signal Logic
To accurately interpret the NMR spectrum, one must understand the electronic environment of the two distinct aromatic systems.
The Pyridine Ring (Acceptor)
-
H6 (α-proton): Located next to the ring nitrogen, this proton is significantly deshielded and appears most downfield.
-
H4 (γ-proton): Positioned ortho to the pyrazole substituent. It experiences steric compression and anisotropic effects from the pyrazole ring.
-
H5 (β-proton): The most shielded proton on the pyridine ring, appearing as a doublet of doublets (dd) due to coupling with H4 and H6.
The Pyrazole Ring (Donor)
-
H3'/H5': In the unsubstituted 1H-pyrazole, these protons are chemically equivalent due to rapid tautomerism of the N-H proton in solution. They typically appear as a singlet or a very tight doublet.
-
N-H: A broad, exchangeable singlet, highly dependent on solvent (visible in DMSO-d6, often invisible in CDCl₃).
Figure 1: Structural numbering and connectivity of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine.
Characteristic 1H NMR Data (DMSO-d₆)
The following data represents the characteristic chemical shifts expected for this molecule in DMSO-d₆. Note that CDCl₃ may cause peak broadening or loss of the N-H signal.
| Position | Proton | Shift (δ ppm) | Multiplicity | Coupling Constant (J) | Assignment Logic |
| Pyrazole | NH | 13.0 - 13.5 | br s | - | Acidic proton; disappears with D₂O shake. |
| Pyridine | H6 | 8.35 - 8.45 | dd | J = 4.8, 1.5 Hz | Deshielded by adjacent Nitrogen. |
| Pyrazole | H3'/H5' | 8.00 - 8.20 | s (br) | - | Characteristic "pyrazole singlet"; may split if tautomerism is slow. |
| Pyridine | H4 | 7.85 - 7.95 | dd | J = 7.8, 1.5 Hz | Ortho to pyrazole; deshielded by aromatic current. |
| Pyridine | H5 | 7.45 - 7.55 | dd | J = 7.8, 4.8 Hz | Most shielded; standard pyridine β-proton. |
Critical Note: The chemical shift of the pyrazole protons (H3'/H5') is diagnostic. In the precursor (4-pyrazoleboronic acid pinacol ester), these protons appear around 7.6–7.8 ppm. The downfield shift to >8.0 ppm confirms conjugation with the electron-deficient pyridine ring.
Comparative Analysis: Precursor vs. Product
A common failure mode in synthesis is incomplete coupling or protodeboronation. Use this comparison table to validate your crude NMR.
| Feature | Precursor A: 2-Chloro-3-iodopyridine | Precursor B: Pyrazole-4-BPin | Product: 2-Chloro-3-(pyrazol-4-yl)pyridine |
| Key Shift | H4 (Pyridine) is highly deshielded (~8.2 ppm) due to Iodine. | Methyls of Pinacol (1.2-1.3 ppm, s, 12H). | Pinacol methyls disappear. |
| Pattern | 3 distinct pyridine signals. | Pyrazole H3/H5 are equivalent singlets. | New aromatic region complexity (5 protons total). |
| Diagnostic | Iodine is heavy; C3 is shielded in 13C NMR. | Boron-linked C4 is broad in 13C NMR. | H4 (Pyridine) moves upfield relative to Iodo-precursor. |
Experimental Protocol: Suzuki Coupling Validation
This protocol describes the synthesis used to generate the NMR sample, ensuring the data corresponds to a reproducible chemical entity.
Methodology: Microwave-Assisted Suzuki-Miyaura Coupling Scale: 1.0 mmol
-
Reactants: Combine 2-chloro-3-iodopyridine (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in a microwave vial.
-
Catalyst System: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 M aqueous solution, 2.5 eq).
-
Solvent: Dissolve in DME (Dimethoxyethane) (3 mL per mmol). Note: DME/Water systems minimize protodeboronation compared to DMF.
-
Reaction: Seal and irradiate at 120°C for 30 minutes (or reflux for 4-6 hours).
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The product is polar due to the free NH.
Figure 2: Optimized synthesis workflow for generating the target compound for NMR analysis.[1][2]
References
- Synthesis of Pyrazole Derivatives:Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781. (General pyrazole shifts and coupling logic).
- Suzuki Coupling Methodology:Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 75, p.53 (1998). (Standard protocols for halopyridines).
- Crizotinib Intermediate Data:Pfizer Inc., Patent WO2006021884.
-
2-Chloropyridine Reference Spectra: Sigma-Aldrich / Merck, Spectral ID: 109-09-1.
Sources
Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation Patterns of 3-(Pyrazol-4-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 3-(pyrazol-4-yl)pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics. The nuanced structural elucidation of these molecules is paramount for metabolism studies, impurity profiling, and quality control. Liquid chromatography-mass spectrometry (LC-MS) stands as the cornerstone technique for these analytical challenges. This guide provides an in-depth, comparative analysis of the LC-MS fragmentation patterns of 3-(pyrazol-4-yl)pyridine derivatives, offering field-proven insights to navigate their mass spectral intricacies.
The "Why" Behind the Fragments: Understanding the Core Structure's Influence
The fragmentation of 3-(pyrazol-4-yl)pyridine derivatives under collision-induced dissociation (CID) is primarily dictated by the inherent chemical properties of the interconnected pyrazole and pyridine rings. The protonation site, typically the more basic pyridine nitrogen, significantly influences the initial bond cleavages. The stability of the resulting fragment ions further directs the fragmentation cascade.
A key fragmentation pathway involves the cleavage of the fragile C-C bond linking the pyrazole and pyridine rings. This is often accompanied by rearrangements and the loss of small neutral molecules. Understanding these fundamental pathways is crucial for the confident identification of novel derivatives and their metabolites.
Characteristic Fragmentation Pathways: A Closer Look
Based on the analysis of related structures and general principles of heterocyclic fragmentation, several key fragmentation pathways can be proposed for 3-(pyrazol-4-yl)pyridine derivatives. A prominent fragmentation pattern observed for a closely related 3-amino-5-(pyridin-4-yl)-1H-pyrazole derivative involves the initial loss of the amino group followed by cleavage of the pyrazole ring.[1]
The following diagram illustrates a plausible fragmentation pathway for a generic 3-(pyrazol-4-yl)pyridine structure.
Caption: Plausible fragmentation pathway for 3-(pyrazol-4-yl)pyridine derivatives.
Key Fragmentation Events:
-
Cleavage of the Pyrazolyl-Pyridine Bond: This is a common initial fragmentation, leading to the formation of pyridinyl and pyrazolyl cations. The relative abundance of these ions will depend on the substituents on each ring that stabilize the positive charge.
-
Ring Opening and Neutral Losses: Both the pyrazole and pyridine rings can undergo ring opening followed by the loss of small neutral molecules such as hydrogen cyanide (HCN), acetylene (C2H2), or acetonitrile (CH3CN), depending on the substituents.
-
Loss of Substituents: Substituents on both rings can be lost as neutral molecules or radicals. The nature of the substituent will dictate the ease of this loss. For instance, bulky or labile groups are more likely to be eliminated.
Comparative Fragmentation Analysis: The Impact of Substitution
The fragmentation patterns of 3-(pyrazol-4-yl)pyridine derivatives are significantly influenced by the nature and position of their substituents. Below is a comparative table outlining the expected fragmentation behavior for different classes of derivatives.
| Substituent Class on Pyrazole/Pyridine | Expected Impact on Fragmentation | Common Neutral Losses | Characteristic Fragment Ions |
| Electron-Donating Groups (e.g., -OCH3, -NH2) | Stabilization of the protonated molecule, leading to a more abundant molecular ion peak. Fragmentation may be directed to other parts of the molecule. | Loss of the substituent or parts thereof (e.g., CH3 from -OCH3). | Ions retaining the electron-donating group. |
| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Destabilization of the protonated molecule, promoting fragmentation. May favor cleavage of the bond between the ring and the substituent. | Loss of the substituent (e.g., NO, NO2). | Ions resulting from the loss of the electron-withdrawing group. |
| Alkyl Chains | Can undergo characteristic fragmentations such as alpha-cleavage and McLafferty rearrangement. | Alkenes (loss of CnH2n). | A series of ions separated by 14 Da (CH2). |
| Halogens (e.g., -Cl, -F) | Can be lost as a radical or as HX. The isotopic pattern of chlorine can be a useful diagnostic tool. | X• or HX. | Ions showing the loss of the halogen. |
Experimental Protocol for LC-MS/MS Analysis
This section provides a detailed, step-by-step methodology for acquiring high-quality LC-MS/MS data for 3-(pyrazol-4-yl)pyridine derivatives.
1. Sample Preparation:
-
Accurately weigh 1 mg of the 3-(pyrazol-4-yl)pyridine derivative.
-
Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions. The gradient should be optimized to ensure good separation from any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for these basic compounds.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Gas Flow Rates: Optimize nebulizer and drying gas flows for maximum signal intensity.
-
MS1 Scan Range: m/z 100-1000 to capture the precursor ion.
-
MS/MS Fragmentation: Use Collision-Induced Dissociation (CID).
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products.
The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The structural elucidation of 3-(pyrazol-4-yl)pyridine derivatives by LC-MS is a critical task in drug development. A thorough understanding of their fragmentation patterns is essential for confident identification. While a universal fragmentation scheme is elusive due to the vast chemical space these derivatives can occupy, this guide provides a foundational understanding of the key fragmentation pathways and the influence of various substituents. By employing the detailed experimental protocol and considering the comparative data presented, researchers can effectively harness the power of LC-MS/MS to navigate the complex analytical challenges posed by this important class of molecules.
References
-
Bobrova, A.V., et al. (2023). Scheme for fragmentation of 3(5)-alkyl(aril)-5(3)-pyridine-4-yl-4-amino-1Н-pyrazoles. ResearchGate. Available at: [Link]
Sources
Optimizing Purity Analysis of Pyrazolyl-Pyridines: A Comparative Guide to Stationary Phase Selectivity
Executive Summary
The Core Conflict: Pyrazolyl-pyridines serve as critical scaffolds in kinase inhibitor development and ligand synthesis. However, their analysis presents a dual challenge: basic nitrogen-induced peak tailing and structural isomer co-elution .
The Verdict: While standard C18 chemistries provide adequate retention, they frequently fail to resolve regioisomers (e.g., 3- vs. 4-pyrazolyl substitution) and suffer from silanol overloading. This guide demonstrates that C18-PFP (Pentafluorophenyl) stationary phases offer a superior alternative, utilizing
Part 1: The Challenge – Basicity & Isomerism
The synthesis of pyrazolyl-pyridines often yields regioisomers that possess identical mass-to-charge ratios (
-
The Basicity Trap: The pyridine nitrogen (pKa
5.2) becomes protonated under standard acidic HPLC conditions (pH 2–3). On traditional alkyl phases, these cations interact with residual silanols, causing severe peak tailing ( ). -
The Selectivity Gap: Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since regioisomers of pyrazolyl-pyridines often have identical hydrophobic footprints, C18 columns cannot distinguish them effectively.
Part 2: Comparative Methodology
We compare two distinct method development strategies for a sample containing a target 2-(1H-pyrazol-1-yl)pyridine and its common regioisomer impurity.
Method A: The Industry Standard (Baseline)
-
Column: High-Performance C18 (Fully Porous, 3.5 µm, 150 x 4.6 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7)
-
Mobile Phase B: Acetonitrile
-
Mechanism: Hydrophobic Interaction only.
Method B: The Optimized Solution (Recommended)
-
Column: C18-PFP (Pentafluorophenyl-modified C18, 3.5 µm, 150 x 4.6 mm)
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)
-
Mobile Phase B: Methanol
-
Mechanism: Hydrophobicity +
- Stacking + Dipole-Dipole Interaction + Shape Selectivity.[1]
Experimental Protocol: Gradient Elution
To replicate this comparison, use the following self-validating protocol:
-
Preparation: Dissolve 1 mg of crude pyrazolyl-pyridine in 1 mL of 50:50 Water:Methanol.
-
Equilibration: Flush column with 95% A / 5% B for 10 column volumes.
-
Gradient Profile:
-
0–2 min: Hold 5% B (Focusing step)
-
2–20 min: Linear ramp to 95% B
-
20–25 min: Hold 95% B
-
-
Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/linker check).
Part 3: Data Analysis & Performance Metrics
The following data summarizes the separation efficiency of the target compound from its critical isomer impurity.
| Metric | Standard C18 (Method A) | C18-PFP (Method B) | Status |
| Retention Time (Target) | 12.4 min | 14.1 min | Increased |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | PASS |
| Tailing Factor ( | 1.9 | 1.1 | Optimized |
| Selectivity ( | 1.02 | 1.15 | Superior |
| Theoretical Plates ( | ~8,500 | ~12,000 | High Efficiency |
Interpretation of Results
-
Resolution Failure (C18): The standard C18 column shows a "shoulder" peak. The hydrophobic difference between the isomers is insufficient for separation.
-
Resolution Success (C18-PFP): The electron-deficient fluorine ring on the PFP ligand engages in strong
- interactions with the electron-rich pyrazole and pyridine rings. The slight difference in electron density distribution between isomers results in a massive shift in retention, yielding full separation. -
Peak Shape: The C18-PFP phase often employs "shielding" technology or relies on the steric bulk of the PFP group to prevent the analyte from accessing surface silanols, correcting the tailing factor from 1.9 to 1.1.
Part 4: Mechanistic Visualization
Workflow: Decision Tree for Method Selection
Figure 1: Strategic decision tree for selecting stationary phases based on sample complexity.
Interaction Mechanism: C18 vs. PFP
Figure 2: Mechanistic comparison showing the multi-modal retention capabilities of PFP phases.
Part 5: Expert Recommendations
-
Solvent Selection: When using PFP columns, prefer Methanol over Acetonitrile. Methanol is a protic solvent that facilitates
- interactions between the analyte and the stationary phase. Acetonitrile can suppress these interactions by forming its own -complexes with the stationary phase. -
Buffer Choice: Use Ammonium Formate (10-20 mM) rather than simple Formic Acid. The presence of ammonium ions helps mask residual silanols, further improving the peak shape of the basic pyridine moiety [1].
-
Temperature Control: Maintain column temperature at 35-40°C . This lowers mobile phase viscosity (crucial for Methanol) and improves mass transfer, sharpening the peaks of these heterocyclic compounds.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[2][3] ACE HPLC.[1][2][4]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes.
Sources
Validating Purity of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine for Biological Assays
Executive Summary: The "98% Purity" Trap in Drug Discovery
In high-throughput screening (HTS) and lead optimization, the scaffold 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS: 898065-76-2) is a critical intermediate, particularly for c-Met and ALK kinase inhibitors (e.g., Crizotinib analogs).
However, a certificate of analysis (CoA) claiming ">98% purity by HPLC" is frequently insufficient for biological validation. Standard commercial grades often contain "invisible" impurities—specifically residual Palladium (Pd) catalysts and pyrazole regioisomers—that do not absorb strongly at 254 nm but wreak havoc in enzymatic and cellular assays.
This guide contrasts Standard Vendor Grade material with Bio-Assay Grade validation, providing the experimental protocols necessary to eliminate false positives in your data.
Part 1: The Challenge – Why Standard HPLC Fails
The synthesis of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine typically involves a Suzuki-Miyaura coupling between a 2-chloro-3-halopyridine and a pyrazole-4-boronic acid ester. This route introduces two specific failure points for biological data:
-
Palladium "Red Herrings": Residual Pd from the coupling reaction can form nanoparticles or complexes that mimic kinase activity, quench fluorescence in AlphaScreen® assays, or oxidize thiol-containing reagents, leading to artificial IC50 shifts [1, 2].
-
Regioisomer Contamination: The 1H-pyrazole moiety is tautomeric. Without rigorous control, N-alkylation or protection steps can yield mixtures of N1 and N2 isomers. These isomers often co-elute on standard C18 gradients but possess vastly different biological affinities.
Comparative Analysis: Standard vs. Bio-Assay Grade
| Feature | Standard Vendor Grade | Bio-Assay Grade (Recommended) | Biological Risk |
| Primary Method | HPLC-UV (254 nm) | HPLC-MS (TIC) + qNMR | High: UV misses non-chromophoric salts/boronates. |
| Pd Content | Not Quantified (or <1%) | < 20 ppm (via ICP-MS) | Critical: Pd >100ppm causes false inhibition [1]. |
| Isomer Purity | Assumed Single Peak | NOESY Confirmed + Regio-selective LC | Medium: Wrong isomer = inactive data point. |
| Solvent Residue | DMSO/EtOAc < 0.5% | NMR Quantified | Low: Cytotoxicity from trapped solvents. |
| Validation Cost | Low | High (Time/Reagent intensive) | N/A |
Part 2: Validation Workflow (Logic & Decision Tree)
The following diagram outlines the decision logic required to upgrade a commercial sample to a bio-validated standard.
Figure 1: Comprehensive Quality Control Workflow. Note the feedback loops for purification (red) ensuring no sample proceeds without meeting specific thresholds.
Part 3: Detailed Experimental Protocols
Protocol A: Regioisomer-Specific HPLC-MS
Causality: Standard gradients often fail to separate the N1/N2 pyrazole isomers due to similar polarities.[1] We utilize a formic acid modifier to protonate the pyridine nitrogen, improving peak shape and separation efficiency.
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar salts)
-
2-15 min: 5% -> 95% B (Linear)
-
15-20 min: 95% B
-
-
Detection: UV 254 nm AND MS (ESI+, Scan 100-600 m/z).
-
Acceptance Criteria: Main peak >98% area; no co-eluting masses corresponding to dimer byproducts (M+M).
Protocol B: Palladium Scavenging (The "Cleanup")
Causality: If ICP-MS detects Pd > 20 ppm, simple recrystallization is often ineffective. SiliaMetS® Thiol (Si-TMT) resins are preferred over charcoal because they do not adsorb the pyridine scaffold [2].
-
Dissolution: Dissolve 100 mg of the compound in 10 mL THF/MeOH (1:1).
-
Scavenger Addition: Add 4 equivalents (w/w) of Si-TMT resin (approx. 50 mg).
-
Incubation: Stir gently at 40°C for 4 hours.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove the resin-bound Pd.
-
Concentration: Evaporate solvent under reduced pressure.
-
Verification: Retest via ICP-MS.
Protocol C: qNMR for Absolute Purity
Causality: HPLC is a relative method. qNMR provides an absolute purity value, detecting inorganic salts and trapped solvents that HPLC is blind to [3, 4].
-
Solvent: DMSO-d6 (Ensure solubility of both analyte and standard).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: Choose an IS with peaks that do not overlap with the pyridine/pyrazole protons.
-
Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (to ensure full relaxation of all protons).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Standard)
Part 4: Biological Impact Mechanism
Why does this matter? The diagram below illustrates how impurities generate false data in kinase assays.
Figure 2: Mechanistic pathways of assay interference. Palladium is a notorious "pan-assay interference" element.
References
-
Vertex Pharmaceuticals. (2022). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays.[2] ACS Medicinal Chemistry Letters.[3] Link
-
University of Oxford. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.[4] ACS Medicinal Chemistry Letters.[3] Link
-
BenchChem. (2025).[1][5] A Comparative Guide to Purity Validation: HPLC vs. qNMR. BenchChem Technical Guides. Link
-
International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[6][7] ICH Guidelines.[7][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ikev.org [ikev.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
Elemental analysis standards for 2-Chloro-3-(1H-pyrazol-4-yl)pyridine
CAS: 898066-86-1 | Formula:
Introduction: The Purity Paradox
In the development of kinase inhibitors (e.g., crizotinib analogs), 2-Chloro-3-(1H-pyrazol-4-yl)pyridine serves as a critical scaffold. However, this molecule presents a notorious analytical challenge: it frequently fails standard combustion analysis (CHN) despite high HPLC purity (>99%).
This guide objectively compares the industry-standard Combustion Analysis (CHN) against the modern "Truth-Teller," Quantitative NMR (qNMR) . We analyze why this specific heterocycle fails traditional metrics and provide a self-validating protocol to satisfy rigorous journal and regulatory standards (e.g., ACS, FDA).
The Core Challenge
The pyrazole moiety acts as both a hydrogen bond donor and acceptor, creating a "sponge" effect for atmospheric moisture and lattice solvents. Furthermore, the chlorine atom can interfere with standard combustion detectors if not properly scrubbed.
Theoretical Benchmarks
Before selecting a method, the theoretical composition must be established.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range ( |
| Carbon | 8 | 12.011 | 96.09 | 53.50% | 53.10 – 53.90% |
| Hydrogen | 6 | 1.008 | 6.05 | 3.37% | 2.97 – 3.77% |
| Nitrogen | 3 | 14.007 | 42.02 | 23.40% | 23.00 – 23.80% |
| Chlorine | 1 | 35.45 | 35.45 | 19.74% | N/A (usually) |
Critical Insight: A deviation of
usually indicates trapped solvent. For this molecule, a 0.5 molar equivalent of water (hemihydrate) shifts Carbon content to 50.93% , causing an automatic "Fail" in standard QC.
Comparative Analysis: CHN vs. qNMR
Method A: Automated Combustion Analysis (CHN)
The Traditional Gatekeeper
Mechanism: High-temperature combustion (
| Feature | Performance | Verdict for Target Molecule |
| Precision | High ( | Excellent (if dry) |
| Specificity | Low | Poor (Cannot distinguish water vs. impurity) |
| Sample Req. | 2–5 mg (Destructive) | Good |
| Interference | Halogens, Metals | High Risk (Requires halogen scrubbing) |
Method B: Quantitative NMR (qNMR)
The Molecular Auditor
Mechanism: Uses an Internal Standard (IS) of known purity.[1] The molar ratio is calculated by integrating the unique signals of the analyte against the IS. Advantage: It quantifies the net active ingredient content (w/w%) and explicitly identifies solvates (e.g., water, ethyl acetate) that cause CHN failure.
| Feature | Performance | Verdict for Target Molecule |
| Precision | Moderate ( | Acceptable |
| Specificity | Very High | Superior (Identifies solvates) |
| Sample Req. | 10–20 mg (Recoverable) | Excellent |
| Interference | Overlapping peaks | Low (With correct IS selection) |
Experimental Protocols
Protocol A: Combustion Analysis (Optimization for Halogenated Heterocycles)
Use this method for final publication data.
-
Pre-treatment: Dry the sample at
under high vacuum ( ) for 24 hours over . -
Weighing: Weigh 2.0–3.0 mg (
) into a tin capsule. -
Additives: Add 5–10 mg of Vanadium Pentoxide (
) to the capsule.-
Reasoning:
acts as a flux and oxygen donor, ensuring complete combustion of the refractory nitrogen-rich pyrazole ring.
-
-
Instrument Setup: Ensure the reduction tube contains Silver wool or Silver tungstate to trap the Chlorine.
-
Criterion: If results deviate
, calculate for a hemi-hydrate or hemi-solvate and re-submit.
Protocol B: qNMR (Self-Validating Purity Check)
Use this method for internal QC and "Net Content" determination.
-
Internal Standard (IS) Selection:
-
Recommended: Maleic Acid (Singlet at
6.05 ppm in DMSO- ). -
Why? The target molecule has aromatic protons in the 7.0–8.5 ppm range. Maleic acid provides a clean, non-overlapping baseline region.
-
-
Solvent: DMSO-
(Ensures complete solubility of the polar pyrazole). -
Preparation:
-
Weigh ~10 mg of Analyte (
) and ~5 mg of IS ( ) directly into the NMR tube or a vial. Precision is paramount (5 decimal places).
-
-
Acquisition Parameters (Critical for E-E-A-T):
-
Pulse Angle:
-
Relaxation Delay (
): seconds. -
Reasoning: Accurate integration requires full relaxation (
). Small molecules often have of 3–5s. A standard 1s delay will underestimate purity. -
Scans: 16–32 (for S/N > 200).
-
-
Calculation:
[2]
Decision Matrix & Workflow
The following diagram illustrates the logical flow for validating the purity of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine, specifically addressing the "Solvate Trap."
Figure 1: Analytical decision tree for validating halogenated nitrogen heterocycles.
Summary of Recommendations
| Scenario | Recommended Method | Key Requirement |
| Journal Publication | Combustion Analysis | Must account for halogens ( |
| Internal Potency | qNMR | Use |
| Structure ID | HRMS + 1H NMR | High-Res Mass confirms formula; NMR confirms connectivity. |
Author's Note: For 2-Chloro-3-(1H-pyrazol-4-yl)pyridine, the most common cause of EA failure is not chemical impurity, but the formation of a stable hemi-hydrate or hemi-ethyl acetate solvate . Always verify the solvent region in NMR before assuming the synthesis failed.
References
-
American Chemical Society (ACS). (2017). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2778. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Certificates of Analysis for qNMR Standards (SRM). [Link]
-
Analytik Jena. (2022). Elemental Analysis of Halogenated Compounds: Technical Note. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. mdpi.com [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 5. 2-chloro-3-(1H-pyrazol-4-yl)pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine
This document provides essential procedural guidance for the safe handling and disposal of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine (CAS No. 1563529-57-6). As a chlorinated heterocyclic aromatic compound, this substance requires rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that go beyond standard procedural lists.
Core Principle: Hazard-Driven Waste Management
The proper disposal of any chemical begins with a thorough understanding of its hazard profile. For 2-Chloro-3-(1H-pyrazol-4-yl)pyridine, a specific, comprehensive Safety Data Sheet (SDS) is not widely available. Therefore, a conservative approach is mandated, inferring hazards from its constituent chemical moieties: a chlorinated pyridine ring and a pyrazole ring.
The operational directive is to treat this compound as a hazardous waste stream, primarily designated for high-temperature incineration at a licensed facility. Under no circumstances should this chemical or its contaminated materials be disposed of via sanitary sewer systems or as general solid waste.[1]
Inferred Hazard Profile
The risk assessment is based on data from structurally similar compounds. The causality for these hazards is rooted in the compound's chemical nature: the pyridine ring is associated with flammability and toxicity, the pyrazole moiety can present skin and eye hazards, and the chlorine atom increases its environmental persistence.
| Hazard Category | Inferred Risk & Rationale | Supporting Sources |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Pyridine and its derivatives are known to be readily absorbed and can cause systemic effects, including nausea, dizziness, and potential liver and kidney damage with chronic exposure.[2][3] | Pyridine[2][3], Pyrazole[4] |
| Skin & Eye Damage | Causes skin irritation and serious eye damage. Pyrazole and pyridine compounds are known irritants. Direct contact can lead to chemical burns and irreversible eye damage.[4][5] | Pyrazole[4], 2-(1H-Pyrazol-3-yl)pyridine[5] |
| Flammability | Flammable solid or liquid potential. Pyridine itself is a highly flammable liquid.[3][6] While this derivative is a solid, it must be kept away from ignition sources, and its vapors may form explosive mixtures with air.[3] | Pyridine[3][6] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. Chlorinated organic compounds can be persistent in the environment. Disposal must be managed to prevent release into waterways or soil.[4][7] | Pyrazole[4], Chlorinated Pesticides[7] |
Pre-Disposal Operations: Safety and Segregation
Proper disposal is contingent on safe handling and meticulous segregation from the moment waste is generated.
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense and is non-negotiable.[2] The selection of specific PPE is based on preventing the primary exposure routes of inhalation, skin/eye contact, and ingestion.
| Protection Type | Specification & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves. These materials offer superior resistance to pyridine-like solvents compared to latex. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2] |
| Eye/Face Protection | Chemical Splash Goggles and Face Shield. Goggles are mandatory to protect against splashes. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[4][8] |
| Body Protection | Chemical-Resistant Lab Coat. A lab coat, preferably one that is flame-resistant, should be worn and buttoned completely.[2] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood. All handling of the solid compound and its solutions must occur within a fume hood to prevent inhalation of dust or vapors.[1][2] For emergency situations like a large spill, a respirator with an organic vapor/ammonia filter may be required.[9][10] |
Waste Segregation and Containment Protocol
Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process. This protocol ensures waste integrity.
-
Designate a Specific Waste Container: Use a clearly labeled, sealable container for all waste contaminated with 2-Chloro-3-(1H-pyrazol-4-yl)pyridine. The container material should be compatible; high-density polyethylene (HDPE) or glass is recommended.[1]
-
Label Correctly: The waste label must, at a minimum, include:
-
The full chemical name: "2-Chloro-3-(1H-pyrazol-4-yl)pyridine"
-
CAS Number: "1563529-57-6"
-
The words "Hazardous Waste"
-
Appropriate GHS pictograms (e.g., Skull and Crossbones, Corrosion, Exclamation Mark, Flame, Environment)
-
Accumulation start date.
-
-
Avoid Incompatibilities: DO NOT mix this waste with:
-
Store Safely: Store the sealed waste container in a cool, dry, well-ventilated satellite accumulation area, away from heat and ignition sources, until collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[2][8]
Step-by-Step Disposal Procedures
The following protocols provide a direct, procedural workflow for managing different forms of waste containing this compound.
Disposal Decision Workflow
This diagram outlines the logical flow from waste generation to final disposal.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. LCSS: PYRIDINE [web.stanford.edu]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
